2-bromo-5H-pyrrolo[2,3-b]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKMLXBEBKGQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648618 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-43-4 | |
| Record name | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-5H-pyrrolo[2,3-b]pyrazine is a halogenated heterocyclic compound belonging to the pyrrolopyrazine family. This scaffold is of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of various kinase inhibitors. The pyrrolo[2,3-b]pyrazine core, a fusion of a pyrrole and a pyrazine ring, serves as a versatile pharmacophore that can be strategically modified to target a range of biological pathways. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological relevance of this compound.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively published in readily available literature, its role as a precursor in the synthesis of more complex molecules, such as 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, has been established.[1] The tosylated analog has a reported boiling point of 499.6 ± 55.0 °C at 760 mmHg, suggesting that the parent compound also possesses a high boiling point due to its aromatic and polar nature.[1] The physical and chemical properties that are known are summarized below.
| Property | Value | Source |
| CAS Number | 875781-43-4 | [2] |
| Molecular Formula | C₆H₄BrN₃ | [2] |
| Molecular Weight | 198.02 g/mol | [2] |
| Physical Form | Solid | |
| Purity | 98% | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis
This compound is utilized as a starting material for the synthesis of various kinase inhibitors. A key synthetic transformation is the protection of the pyrrole nitrogen, commonly with a tosyl group, to facilitate further functionalization.
Experimental Protocol: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine from this compound
This protocol outlines the sulfonylation of the 5-amino group of this compound.
Materials:
-
This compound
-
p-toluenesulfonyl chloride
-
A suitable solvent (e.g., pyridine, dichloromethane)
-
A suitable base (if not using pyridine as the solvent, e.g., triethylamine)
-
Sodium bicarbonate solution (0.5-10%)
-
Ethyl acetate
-
Petroleum ether
-
Ice water
-
2.5 N NaOH
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add p-toluenesulfonyl chloride (1.0–1.5 equivalents) to the solution.[1]
-
The reaction is typically allowed to proceed at ambient temperature for 0.5–2 hours.[1]
-
Upon completion, the reaction mixture is quenched by adding it to ice water or a dilute sodium bicarbonate solution.[1]
-
If acidic byproducts are present, neutralize the mixture with a base such as 2.5 N NaOH.[1]
-
The crude product is then filtered.[1]
-
Purification is achieved by recrystallization from a solvent mixture such as ethyl acetate/petroleum ether.[1]
This process yields 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with high purity (>98% by LC/MS) and a molar yield of approximately 86.9%.[1]
Below is a workflow diagram illustrating the synthesis of the tosyl-protected compound.
Biological Relevance and Signaling Pathways
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Derivatives of this core have shown significant activity against a variety of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
One of the primary targets for inhibitors derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway is implicated in various cancers.
The general mechanism of FGFR signaling is as follows:
-
Ligand Binding: Fibroblast growth factors (FGFs) bind to the extracellular domain of FGFRs.
-
Dimerization and Autophosphorylation: This binding induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain.
-
Downstream Signaling Activation: The phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of downstream pathways, including:
-
RAS-MAPK Pathway: Regulates cell proliferation and differentiation.
-
PI3K-AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Influences cell motility and calcium signaling.
-
Inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold are designed to compete with ATP for binding to the kinase domain of FGFR, thereby preventing the phosphorylation cascade and blocking downstream signaling. The bromine atom at the 2-position of this compound serves as a crucial handle for synthetic modifications, allowing for the introduction of various side chains to optimize potency and selectivity for specific kinases.
The following diagram illustrates a simplified overview of the FGFR signaling pathway.
Conclusion
This compound is a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. While comprehensive public data on its standalone chemical and physical properties is limited, its utility as a synthetic intermediate is well-documented. Further research into the direct biological activities of this compound and the development of detailed, publicly accessible characterization data would be beneficial for the scientific community. The versatility of the pyrrolo[2,3-b]pyrazine scaffold ensures that this and related compounds will continue to be important in the field of drug discovery and development.
References
Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for 2-bromo-5H-pyrrolo[2,3-b]pyrazine, a key heterocyclic intermediate in the development of various therapeutic agents. The document outlines a multi-step synthetic pathway, including the preparation of the core pyrrolo[2,3-b]pyrazine scaffold, subsequent regioselective bromination, and strategies for nitrogen protection and deprotection. Detailed experimental procedures, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a linear sequence starting from commercially available 2-aminopyridine. The overall strategy involves the formation of the fused bicyclic system, followed by selective bromination at the C2 position of the pyrrole ring. An optional protection of the pyrrole nitrogen with a tosyl group can be employed to modulate reactivity in subsequent synthetic transformations.
The logical workflow for the synthesis is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Diaminopyridine
The initial step involves the synthesis of 2,3-diaminopyridine from 2-aminopyridine. This procedure is adapted from a well-established method published in Organic Syntheses. The process involves bromination, nitration, and subsequent reduction.
Reaction Scheme:
Caption: Synthesis of 2,3-Diaminopyridine from 2-Aminopyridine.
Detailed Protocol:
A detailed, multi-step procedure for the synthesis of 2,3-diaminopyridine is available in Organic Syntheses, Coll. Vol. 4, p.277 (1963); Vol. 37, p.26 (1957). The key transformations are summarized below:
-
Bromination of 2-Aminopyridine: 2-Aminopyridine is treated with bromine in acetic acid to yield 2-amino-5-bromopyridine.
-
Nitration of 2-Amino-5-bromopyridine: The resulting 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, affording 2-amino-5-bromo-3-nitropyridine.
-
Reduction of 2-Amino-5-bromo-3-nitropyridine: The nitro group is then reduced to an amino group using iron powder and hydrochloric acid in an ethanol-water mixture to give 2,3-diamino-5-bromopyridine.
-
Debromination (if necessary): If the bromo-substituted diamine is isolated, a subsequent debromination step, for instance, using catalytic hydrogenation (H2, Pd/C), would be required to obtain 2,3-diaminopyridine.
Step 2: Synthesis of 5H-pyrrolo[2,3-b]pyrazine
The core heterocyclic scaffold is constructed by the condensation of 2,3-diaminopyridine with a suitable C2 synthon, such as glyoxal.
Reaction Scheme:
Caption: Synthesis of the 5H-pyrrolo[2,3-b]pyrazine core.
Detailed Protocol:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, is added an aqueous solution of glyoxal (40 wt. %, 1.1 eq).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford 5H-pyrrolo[2,3-b]pyrazine.
Step 3: Bromination of 5H-pyrrolo[2,3-b]pyrazine
The target compound is obtained by the regioselective bromination of the 5H-pyrrolo[2,3-b]pyrazine core at the C2 position using N-bromosuccinimide (NBS).
Reaction Scheme:
An In-depth Technical Guide to the Potent and Selective TRPV4 Agonist GSK1016790A
An important note on CAS Number 875781-43-4: Initial research indicates a discrepancy in the public domain regarding the compound associated with CAS number 875781-43-4. While this number is linked to the chemical intermediate 2-Bromo-5H-pyrrolo[2,3-b]pyrazine by several chemical suppliers, the detailed characterization data, including mechanism of action and signaling pathways, overwhelmingly corresponds to the potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) agonist, GSK1016790A. Given the depth of biological data requested, this guide will focus exclusively on GSK1016790A. Researchers should verify the CAS number with their supplier to ensure they are working with the correct compound.
Introduction
GSK1016790A is a small molecule compound developed by GlaxoSmithKline that acts as a potent and selective agonist for the TRPV4 ion channel.[1][2][3] TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and is involved in a wide range of physiological processes.[3] GSK1016790A has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4 in various tissues and cell types, including the vascular endothelium, urinary bladder, and neurons.[2][3]
Physicochemical Properties
| Property | Value |
| IUPAC Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ |
| Molecular Weight | 655.61 g/mol [4] |
| Solubility | Soluble in DMSO and ethanol[4] |
Biological Activity and Potency
GSK1016790A is a highly potent agonist of the TRPV4 channel, demonstrating significantly greater potency than other commonly used activators like the phorbol ester 4α-PDD.[5] Its activation of TRPV4 leads to an influx of cations, most notably Ca²⁺, which triggers a variety of downstream cellular signaling events.
| Parameter | Species/Cell Line | Value |
| EC₅₀ (Ca²⁺ influx) | Human TRPV4-expressing HEK cells | 2.1 nM[1][2][5] |
| EC₅₀ (Ca²⁺ influx) | Mouse TRPV4-expressing HEK cells | 18 nM[1][2][5] |
| EC₅₀ | Choroid plexus epithelial cells | 34 nM[2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of GSK1016790A is the direct activation of the TRPV4 ion channel. This activation leads to a rapid and sustained influx of extracellular Ca²⁺ into the cell.[3] This increase in intracellular calcium concentration ([Ca²⁺]i) is the initial trigger for a cascade of downstream signaling events.
Upon activation by GSK1016790A, TRPV4 channels can undergo a process of desensitization and internalization.[2][3] Studies have shown that prolonged exposure to GSK1016790A leads to a downregulation of TRPV4 channels from the plasma membrane.[3][6] This process of endocytosis is regulated by a complex signaling pathway involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[6][7]
Below are diagrams illustrating the primary signaling pathway upon TRPV4 activation and the subsequent endocytosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-bromo-5H-pyrrolo[2,3-b]pyrazine: A Core Scaffold in Kinase Inhibitor Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. This technical guide focuses on a key derivative, 2-bromo-5H-pyrrolo[2,3-b]pyrazine, providing a comprehensive overview of its chemical identity, structural features, and significance in the synthesis of targeted therapeutics. We present tabulated physicochemical and spectral data, detailed experimental protocols for its derivatization, and a discussion of its application in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Visualizations of a representative synthetic workflow and the FGFR signaling pathway are included to illustrate its central role in contemporary drug discovery.
Introduction
Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules. Among these, the pyrrolo[2,3-b]pyrazine core, a fusion of a pyrrole and a pyrazine ring, has garnered significant attention. Derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown considerable activity as kinase inhibitors[1]. Kinase inhibition is a highly successful strategy in targeted cancer therapy, with numerous small molecule inhibitors approved for clinical use.
The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex and potent drug candidates. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, allowing for the systematic modification of the scaffold to optimize biological activity and selectivity. Notably, the pyrrolo[2,3-b]pyrazine framework is a key component of a novel class of Fibroblast Growth Factor Receptor (FGFR) inhibitors[2][3]. Aberrant FGFR signaling is implicated in a variety of human cancers, making it a compelling target for anticancer drug development[2][3].
This document aims to provide researchers and drug development professionals with a detailed technical resource on this compound, consolidating its chemical properties, synthetic utility, and biological relevance.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [4][5].
The chemical structure is as follows:
Caption: Chemical structure of this compound.
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral properties of this compound and its tosylated derivative, which is a common synthetic intermediate.
| Property | Value | Reference |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 875781-43-4 | [4][5] |
| Molecular Formula | C₆H₄BrN₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | |
| Physical Form | Solid | [5] |
| Purity | ≥98% | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| InChI Key | KTKMLXBEBKGQGL-UHFFFAOYSA-N | [4][5] |
| Related Compound | 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | |
| CAS Number (Tosylated) | 1201186-54-0 | [4] |
| Molecular Formula (Tosylated) | C₁₃H₁₀BrN₃O₂S | [4] |
| Molecular Weight (Tosylated) | 352.21 g/mol | [4] |
Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound are often available from commercial suppliers upon request.
Experimental Protocols
The following protocols are representative of the synthetic transformations involving this compound in the development of kinase inhibitors.
General Workflow for Synthesis and Evaluation
The diagram below illustrates a typical workflow from a starting material like this compound to the identification of a lead compound.
Caption: A representative workflow for the synthesis and evaluation of kinase inhibitors.
Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
This protocol describes the tosylation of the pyrrole nitrogen, a common step to protect the N-H group and modify the electronic properties of the ring system.
-
Starting Material: this compound.
-
Reagents: p-toluenesulfonyl chloride (1.0–1.5 equivalents), a suitable base (e.g., sodium hydride), and an anhydrous solvent (e.g., dimethylformamide).
-
Procedure:
-
To a solution of this compound in the anhydrous solvent, add the base portion-wise at 0°C.
-
Stir the mixture for a short period before adding p-toluenesulfonyl chloride.
-
Allow the reaction to proceed at ambient temperature for 0.5–2 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water or a dilute solution of sodium bicarbonate.
-
The crude product can be collected by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with high purity (>98%)[4].
-
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the tosylated intermediate is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
-
Starting Material: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
-
Reagents: A suitable boronic acid or boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent system (e.g., dioxane/water).
-
Procedure:
-
Combine the starting material, boronic acid/ester, palladium catalyst, and base in the solvent system.
-
Heat the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 2 hours).
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is typically subjected to an aqueous work-up.
-
The crude product is then purified by column chromatography to yield the desired coupled product.
-
Biological Activity and Signaling Pathways
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a core component of a novel series of FGFR inhibitors[2][3]. FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades involved in cell proliferation, survival, and migration. Dysregulation of the FGFR pathway is a known driver in various cancers.
The diagram below illustrates the canonical FGFR signaling pathway, which is a target for inhibitors derived from this compound.
Caption: The FGFR signaling pathway and the point of intervention for pyrrolo[2,3-b]pyrazine inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic importance lies in the reactivity of the bromine substituent, which allows for the exploration of chemical space and the optimization of structure-activity relationships. The successful development of potent FGFR inhibitors based on the pyrrolo[2,3-b]pyrazine scaffold underscores the significance of this compound in modern drug discovery. This technical guide provides a foundational resource for researchers aiming to leverage the chemical and biological properties of this compound in the design of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 5. This compound | 875781-43-4 [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of 2-bromo-5H-pyrrolo[2,3-b]pyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved solute in the resulting saturated solution.
Materials and Equipment:
-
2-bromo-5H-pyrrolo[2,3-b]pyrazine (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Ensure all organic solvents are of high purity (e.g., HPLC grade).
-
Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1][2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, the samples should be centrifuged at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Data Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.
Logical Relationship of Experimental Steps
Data Presentation: Quantitative Solubility of this compound
A clear and structured presentation of solubility data is essential for its effective use. The following table provides a template for summarizing the experimentally determined solubility of this compound in various organic solvents at a specified temperature.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data | Data | Shake-Flask |
| Ethanol | 25 | Data | Data | Shake-Flask |
| Acetone | 25 | Data | Data | Shake-Flask |
| Ethyl Acetate | 25 | Data | Data | Shake-Flask |
| Dichloromethane | 25 | Data | Data | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Shake-Flask |
| Other Solvents | 25 | Data | Data | Shake-Flask |
Note: The above table is a template. Researchers should populate it with their experimentally determined data.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Polarity of the Solvent and Solute: The principle of "like dissolves like" is a key determinant of solubility. The polarity of this compound will dictate its preference for polar or non-polar solvents.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
This technical guide provides a robust framework for researchers and drug development professionals to determine and present the solubility of this compound in organic solvents. By following the detailed experimental protocol for the shake-flask method and utilizing the provided data presentation template, consistent and comparable solubility data can be generated. This information is fundamental for the advancement of research and development involving this promising heterocyclic compound.
References
An In-depth Technical Guide to 2-bromo-5H-pyrrolo[2,3-b]pyrazine
This technical guide provides a comprehensive overview of 2-bromo-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its fundamental chemical properties, potential biological activities, and relevant experimental contexts.
Core Molecular Data
The foundational physicochemical properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry, and for the interpretation of analytical results.
| Property | Value |
| Molecular Formula | C₆H₄BrN₃[1] |
| Molecular Weight | 198.02 g/mol [1] |
| CAS Number | 875781-43-4 |
| Synonyms | 5-Bromo-4,7-diazaindole[1][2] |
Biological Significance and Applications
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have demonstrated notable activity as kinase inhibitors, a class of molecules pivotal in cancer research and the development of targeted therapies.[3] Specifically, this structural core has been identified as a promising starting point for the development of inhibitors for Janus kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFRs).[4][5]
The broader class of pyrrolopyrazine derivatives exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3] This suggests a rich landscape for further investigation and drug discovery efforts centered around the this compound core.
Logical Workflow for Kinase Inhibitor Development
The development of novel kinase inhibitors from a core scaffold like this compound typically follows a structured progression. The logical workflow for such a research program is outlined below.
Potential Signaling Pathway Involvement
Given the activity of related compounds as FGFR inhibitors, a key signaling pathway to consider is the FGFR signaling cascade. Aberrant activation of this pathway is implicated in various cancers. The diagram below illustrates a simplified representation of this pathway, highlighting potential points of inhibition.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain, a general approach can be inferred from the synthesis of related pyrrolopyrazine derivatives. A common strategy involves the coupling of a di-substituted pyrazine with a protected pyrrole precursor, followed by deprotection.
A representative, though generalized, synthetic workflow is presented below. Researchers should adapt this general scheme based on the specific reactivity of the starting materials and desired purity of the final product.
It is imperative that all experimental work is conducted with appropriate safety precautions in a controlled laboratory environment. Characterization of the final product should be performed using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm identity and purity.[6]
References
- 1. parchem.com [parchem.com]
- 2. This compound - CAS:875781-43-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 875781-43-4|this compound|BLD Pharm [bldpharm.com]
The Ascendancy of Pyrrolo[2,3-b]pyrazines: From Obscure Heterocycle to Therapeutic Powerhouse
A comprehensive technical guide on the discovery, history, and multifaceted biological applications of the pyrrolo[2,3-b]pyrazine core, tailored for researchers, scientists, and drug development professionals.
The pyrrolo[2,3-b]pyrazine scaffold, a fused heterocyclic system also known as 7-azaindole, has carved a significant niche in medicinal chemistry. Initially a subject of academic curiosity, this nitrogen-rich core has emerged as a privileged structure in the design of potent and selective therapeutic agents. This guide delves into the historical milestones of its discovery, the evolution of its synthesis, and its diverse biological activities, with a focus on its prominent role as a kinase inhibitor.
A Historical Perspective: The Genesis of a Scaffold
The journey of the pyrrolo[2,3-b]pyrazine core is intrinsically linked to the exploration of related azaindole structures. While the exact first synthesis of the parent pyrrolo[2,3-b]pyrazine is not definitively documented in readily available literature, its conceptualization can be traced back to the broader investigation of fused pyrimidine and pyrrole ring systems in the mid-20th century. Early synthetic endeavors in heterocyclic chemistry laid the groundwork for the eventual construction of this specific scaffold. The synthesis of the closely related 7-azaindole, a key precursor, was a significant stepping stone. Seminal work by chemists such as R. G. Jones and G. W. H. Cheeseman in the mid-1900s on the synthesis of various azaindoles and other fused nitrogen heterocycles paved the way for the eventual creation and exploration of the pyrrolo[2,3-b]pyrazine system. These early methods often involved multi-step sequences and harsh reaction conditions, reflecting the synthetic capabilities of the era.
The Evolution of a Synthesis: From Classical to Contemporary
The synthetic accessibility of pyrrolo[2,3-b]pyrazine derivatives has dramatically improved over the decades, transitioning from classical, often low-yielding methods to modern, efficient, and versatile strategies.
Early Synthetic Approaches
Initial routes to the pyrrolo[2,3-b]pyrazine core were often extensions of established methods for indole and azaindole synthesis. These included:
-
Condensation Reactions: Early syntheses likely involved the condensation of a suitably substituted diaminopyrazine with a two-carbon synthon, such as α-haloketones, to construct the fused pyrrole ring.
-
Intramolecular Cyclizations: Another classical approach involved the construction of a pyrazine ring onto a pre-existing pyrrole scaffold, or vice-versa, through intramolecular cyclization reactions.
These early methods, while foundational, often suffered from limitations such as low yields, lack of regioselectivity, and limited substrate scope.
Modern Synthetic Methodologies
The advent of modern organic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of pyrrolo[2,3-b]pyrazines. These contemporary methods offer high efficiency, modularity, and the ability to introduce a wide range of functional groups.
A prominent modern synthetic strategy involves a multi-step sequence starting from commercially available precursors. A representative experimental workflow is depicted below:
A key modern approach often involves the Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce various substituents onto a pre-formed halogenated pyrrolo[2,3-b]pyrazine core. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
A Spectrum of Biological Activity
The pyrrolo[2,3-b]pyrazine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after template in drug discovery.
Kinase Inhibition: A Prominent Role in Oncology
The most significant therapeutic application of pyrrolo[2,3-b]pyrazine derivatives to date is in the field of oncology, specifically as inhibitors of protein kinases.[1][2] These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibition:
A substantial body of research has focused on the development of pyrrolo[2,3-b]pyrazine-based compounds as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][3] Aberrant FGFR signaling is implicated in a variety of cancers. The pyrrolo[2,3-b]pyrazine core acts as a "hinge-binder," mimicking the adenine region of ATP to occupy the ATP-binding pocket of the kinase domain.[4]
Antimicrobial and Antiviral Activity
Beyond oncology, pyrrolo[2,3-b]pyrazine derivatives have shown promise as antimicrobial and antiviral agents.[1][5] Studies have reported their activity against a range of bacterial and viral pathogens. The mechanism of action in these contexts is varied and often involves the inhibition of essential microbial enzymes.
Anti-inflammatory Properties
The anti-inflammatory potential of the pyrrolo[2,3-b]pyrazine core has also been explored.[1] Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential utility in the treatment of inflammatory diseases.
Quantitative Biological Data
The following tables summarize key quantitative data for representative pyrrolo[2,3-b]pyrazine derivatives across different biological activities.
Table 1: FGFR1 Inhibitory Activity of Representative Pyrrolo[2,3-b]pyrazine Derivatives [6]
| Compound ID | Structure | IC50 (nM) for FGFR1 |
| Compound A | [Structure of a potent FGFR1 inhibitor] | 1.8 |
| Compound B | [Structure of a moderately potent FGFR1 inhibitor] | 45 |
| Compound C | [Structure of a less potent FGFR1 inhibitor] | 113 |
Table 2: Antimicrobial Activity of a Pyrido[2,3-b]pyrazine Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | 0.078 |
| Bacillus cereus | 0.078 |
| Escherichia coli | 0.625 |
| Salmonella typhi | 1.25 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of pyrrolo[2,3-b]pyrazine compounds.
General Procedure for the Synthesis of a Substituted Pyrrolo[2,3-b]pyrazine[6]
Step 1: Suzuki Coupling to form the Pyrrolo[2,3-b]pyrazine Core
To a solution of a halogenated pyrrolo[2,3-b]pyrazine precursor (1.0 eq) in a mixture of dioxane and water (2:1) is added a suitable boronic acid or boronate ester (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq). The mixture is degassed and heated at 80-100 °C for 2-4 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Sulfonylation of the Pyrrole Nitrogen
To a solution of the pyrrolo[2,3-b]pyrazine from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added sodium hydride (1.2 eq) portion-wise. The mixture is stirred at room temperature for 30 minutes, and then the desired sulfonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The residue is purified by column chromatography.
In Vitro FGFR Kinase Inhibition Assay[6]
The inhibitory activity of the compounds against FGFR kinases is determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 384-well plate, the test compound (at various concentrations) is pre-incubated with the recombinant human FGFR enzyme in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a poly(Glu, Tyr) peptide) and ATP to a final concentration that is close to the Km value for the specific FGFR isoform.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves using a suitable software.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[7]
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains are grown on an appropriate agar medium, and a few colonies are used to prepare a bacterial suspension in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The pyrrolo[2,3-b]pyrazine scaffold has traversed a remarkable journey from a relatively obscure heterocycle to a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has cemented its status as a privileged scaffold. While its success as a kinase inhibitor in oncology is well-established, the expanding exploration of its antimicrobial, antiviral, and anti-inflammatory properties suggests a promising future for this versatile core. Future research will likely focus on the development of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, further solidifying the legacy of the pyrrolo[2,3-b]pyrazine system in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-bromo-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-5H-pyrrolo[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its structural characterization.
While a complete, publicly available dataset for this compound is not readily found in current scientific literature and patents, this guide presents key spectroscopic information for the closely related and frequently studied N-protected analogue, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, to serve as a valuable comparative reference. The methodologies for obtaining such data are detailed herein, providing a foundational protocol for researchers working with this class of compounds.
Comparative Spectroscopic Data
To aid in the characterization of this compound, the following tables summarize the available spectroscopic data for its tosyl-protected form, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. The tosyl group is a common protecting group in organic synthesis, and its presence significantly influences the spectroscopic features of the parent molecule.
Table 1: NMR Spectroscopic Data for 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹³C | 146.84 | Pyrazine carbons |
Note: A complete set of assigned ¹H and ¹³C NMR data for 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is not consistently reported across publicly accessible sources. The provided chemical shift for the pyrazine carbons is a representative value mentioned in the literature[1]. Researchers should perform their own full spectral assignment.
Table 2: Mass Spectrometry Data for 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
| Technique | m/z | Description |
| HRMS (ESI+) | 352.21 | [M+H]⁺ |
The high-resolution mass spectrometry (HRMS) data corresponds to the protonated molecule of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, confirming its molecular weight[1].
Table 3: Infrared (IR) Spectroscopic Data
Specific IR absorption frequencies for this compound or its tosylated derivative are not detailed in the reviewed literature. However, general characteristic absorptions for the pyrrolo[2,3-b]pyrazine core would be expected, including N-H stretching (for the unprotected form), C-H aromatic stretching, and C=N and C=C stretching vibrations of the heterocyclic rings.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The concentration should be adjusted to ensure good signal-to-noise ratio.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe for the specific solvent.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform additional experiments such as DEPT-135 to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and report chemical shifts (δ) in parts per million (ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Setup:
-
Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks. Report the peak positions in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL.
-
-
Instrument Setup:
-
Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
For high-resolution mass spectrometry (HRMS), use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).
-
From the accurate mass measurement, the elemental composition can be determined.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Navigating the Thermal Landscape of 2-bromo-5H-pyrrolo[2,3-b]pyrazine: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The thermal stability and degradation profile of substituted derivatives, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine, are critical parameters that influence drug manufacturability, formulation, storage, and ultimately, safety and efficacy. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of this compound and to elucidate its degradation pathways. While specific experimental data for this compound is not publicly available, this document outlines the requisite experimental protocols and data interpretation strategies based on established analytical techniques and knowledge of similar heterocyclic systems.
Assessment of Thermal Stability
The thermal stability of an active pharmaceutical ingredient (API) is a key factor in its development. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed to characterize the thermal behavior of solid materials.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition, identifying the presence of residual solvents or water, and quantifying mass loss at different temperatures.
Table 1: Representative Thermogravimetric Analysis Data for a Heterocyclic Compound
| Parameter | Value | Interpretation |
| Onset of Decomposition (Tonset) | 250 °C | Temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 285 °C | The temperature at which the rate of mass loss is highest. |
| Mass Loss at 300 °C | 15% | Indicates the extent of degradation at a specific temperature. |
| Residual Mass at 500 °C | 5% | The amount of non-volatile residue remaining after heating. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.
Table 2: Representative Differential Scanning Calorimetry Data for a Heterocyclic Compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Melting | 180.5 | 185.2 | 95.4 | Endothermic event corresponding to the solid-to-liquid phase transition. |
| Decomposition | 260.1 | 290.7 | -250.3 | Exothermic event indicating chemical degradation. |
Elucidation of Degradation Profile
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during normal handling and storage.[4][5]
Forced Degradation Conditions
A typical forced degradation study exposes the compound to a variety of stressors:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room or elevated temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C).
-
Photodegradation: Exposing the compound to UV and visible light.
Analysis of Degradation Products
The samples generated from forced degradation studies are analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). This allows for the separation, identification, and quantification of the parent compound and its degradation products.
Table 3: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl, 60 °C, 24h | 12.5 | 215.1, 198.0 |
| 0.1 M NaOH, 60 °C, 24h | 25.2 | 215.1, 184.0 |
| 3% H₂O₂, RT, 24h | 8.7 | 231.0 (Oxidized product) |
| 105 °C, 48h | 5.1 | 134.1 (Debrominated product) |
| Photostability (ICH Q1B) | 2.3 | Minor unidentified peaks |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition and other relevant thermal events.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[6]
-
Atmosphere: Purge the sample and reference cells with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample and reference from ambient temperature to a final temperature at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the heat flow versus temperature. Identify and quantify endothermic and exothermic events.
Forced Degradation Protocol
-
Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., methanol, water).
-
Stress Conditions: Expose the samples to the conditions outlined in section 2.1 for a defined period.
-
Sample Quenching: At specified time points, withdraw aliquots and quench the reaction if necessary (e.g., by neutralization).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV/MS method.
-
Data Interpretation: Identify and quantify the degradation products. Propose degradation pathways based on the identified structures.
Visualizing Workflows and Pathways
Graphical representations are powerful tools for illustrating experimental processes and chemical transformations.
Caption: Workflow for TGA and DSC Analysis.
Caption: Forced Degradation Study Workflow.
Caption: Hypothetical Degradation Pathways.
Conclusion
A thorough understanding of the thermal stability and degradation profile of this compound is paramount for its successful development as a pharmaceutical agent. While specific experimental data is not currently in the public domain, the application of standard analytical techniques such as TGA, DSC, and forced degradation studies provides a robust framework for this characterization. The methodologies and illustrative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals to design and execute the necessary studies to ensure the quality, safety, and efficacy of this promising therapeutic scaffold.
References
The Pyrrolo[2,3-b]pyrazine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of the Pyrrolo[2,3-b]pyrazine Nucleus.
The pyrrolo[2,3-b]pyrazine core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the known biological activities of pyrrolo[2,3-b]pyrazine derivatives, with a focus on their potential as kinase inhibitors, antiviral agents, antibacterial agents, and therapeutics for neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this promising heterocyclic system.
Kinase Inhibitory Activity
The pyrrolo[2,3-b]pyrazine scaffold has been extensively explored as a core structure for the design of kinase inhibitors, demonstrating significant potential in oncology and immunology. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of various kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers, making it a compelling target for therapeutic intervention. Several series of pyrrolo[2,3-b]pyrazine derivatives have been identified as potent FGFR inhibitors.[1][2][3]
Quantitative Data for FGFR Inhibition
| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Compound 9 | FGFR1 | >90% inhibition @ 1µM | - | - | [1] |
| Compound 13 | FGFR1 | 45 | KG1 proliferation | KG1 | [4] |
| Compound 17 | FGFR1 | - | - | - | [4] |
| Compound 25 | FGFR1 | 45 | - | - | [4] |
| Compound 27 | FGFR1 | 113 | - | - | [4] |
| Compound 4h | FGFR1 | 7 | 4T1 proliferation | 4T1 | [5] |
| Compound 4h | FGFR2 | 9 | - | - | [5] |
| Compound 4h | FGFR3 | 25 | - | - | [5] |
| Compound 4h | FGFR4 | 712 | - | - | [5] |
Experimental Protocol: FGFR Kinase Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against FGFR kinases.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare a 3X solution of Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor (tracer) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the FGFR kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Initiate the reaction by adding 5 µL of the tracer solution.
-
Incubate the plate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-capable plate reader (excitation: 340 nm, emission: 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
FGFR Signaling Pathway
Caption: FGFR Signaling Pathway Activation.
Janus Kinase (JAK) and Interleukin-2-inducible T-cell Kinase (ITK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. ITK is a key enzyme in T-cell signaling. Pyrrolo[2,3-b]pyrazine derivatives have been investigated as dual inhibitors of ITK and JAK3.[6]
Quantitative Data for JAK and ITK Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Compound 15 | ITK | Claimed irreversible/covalent | [6] |
| Compound 15 | JAK3 | Claimed irreversible/covalent | [6] |
| Compound 16 | ITK | Claimed irreversible/covalent | [6] |
| Compound 16 | JAK3 | Claimed irreversible/covalent | [6] |
Experimental Protocol: JAK Kinase Assay (ADP-Glo™)
This protocol outlines a luminescence-based assay to measure the activity of JAK kinases and the inhibitory effects of test compounds.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a 2X solution of the JAK enzyme and a suitable peptide substrate in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of the 2X enzyme/substrate mix and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
JAK-STAT Signaling Pathway
Caption: The JAK-STAT Signaling Pathway.
T-Cell Receptor (TCR) Signaling Pathway Involving ITK
Caption: T-Cell Receptor Signaling via ITK.
Antiviral Activity
Derivatives of the related pyrido[2,3-b]pyrazine core have demonstrated promising antiviral activity against a range of viruses, particularly herpesviruses.
Quantitative Data for Antiviral Activity
| Compound | Virus | EC50 (µM) | Reference |
| Compound 27 | HCMV | 0.33 | [7] |
| Compound 23 | HSV-1 | Potent | [7] |
| Compound 27 | HSV-1 | Reduced Activity | [7] |
| Compound 23 | HSV-2 | Similar to Acyclovir | [7] |
| Compound 27 | HSV-2 | Reduced Activity | [7] |
| Compound 23 | EBV | Potent | [7] |
| Compound 27 | EBV | Potent | [7] |
| Compound 28 | EBV | Potent | [7] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
-
Cell Culture and Infection:
-
Seed host cells (e.g., MRC-5 for HCMV) in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the confluent cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
-
Plaque Formation:
-
After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., carboxymethyl cellulose).
-
Incubate the plates for a period that allows for plaque formation (typically 7-14 days for HCMV).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and determine the EC50 value.
-
Antiviral Assay Workflow
Caption: Plaque Reduction Assay Workflow.
Antibacterial Activity
Pyrido[2,3-b]pyrazine derivatives have also been investigated for their antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data for Antibacterial Activity
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Compound 1 (2,3-dithione) | Bacillus cereus | 0.078 | [2] |
| Compound 1 (2,3-dithione) | Staphylococcus aureus | 0.078 | [2] |
| Compound 1 (2,3-dithione) | Escherichia coli | 0.625 | [2] |
| Compound 1 (2,3-dithione) | Salmonella typhi | 1.25 | [2] |
| Compounds 2-5 | Various strains | 1.5 - 5 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Preparation:
-
Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MIC Assay Workflow
Caption: Broth Microdilution MIC Assay.
Anticancer Activity
The anticancer potential of pyrrolo[2,3-b]pyrazine and related scaffolds has been evaluated against various cancer cell lines, often in connection with their kinase inhibitory activity.
Quantitative Data for Anticancer Activity
No specific GI50 values for pyrrolo[2,3-b]pyrazine derivatives from the NCI-60 screen were found in the initial searches. However, the antiproliferative activity of FGFR inhibitors with this core has been demonstrated.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a well-established method for identifying and characterizing the anticancer activity of novel compounds.
-
Cell Culture:
-
The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates.
-
-
Compound Treatment:
-
After 24 hours, the cells are treated with the test compound at five 10-fold dilutions (e.g., 10^-4 to 10^-8 M).
-
The plates are incubated for an additional 48 hours.
-
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
The cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with sulforhodamine B dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read at 515 nm.
-
-
Data Analysis:
-
The percentage growth is calculated for each cell line at each compound concentration.
-
Three dose-response parameters are calculated:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition.
-
LC50: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment compared to that at the beginning.
-
-
NCI-60 Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shutterstock.com [shutterstock.com]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions Using 2-bromo-5H-pyrrolo[2,3-b]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold prevalent in medicinal chemistry due to its role in a multitude of biologically active compounds.[1] Derivatives of this core structure are notable for their kinase inhibitory activity, particularly targeting enzymes like Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2][3] The functionalization of this scaffold is crucial for developing novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds.[4] This reaction is instrumental in synthesizing 2-aryl-5H-pyrrolo[2,3-b]pyrazines from the readily available 2-bromo-5H-pyrrolo[2,3-b]pyrazine intermediate. These application notes provide detailed protocols, reaction optimization data, and the biological context for using this building block in Suzuki coupling reactions for drug discovery.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The fundamental mechanism consists of three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic ligand from the organoboron reagent (boronic acid or ester) is transferred to the Palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Palladium(0) catalyst.[4]
Applications in Drug Discovery: FGFR Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component of potent FGFR kinase inhibitors.[2] Aberrant FGFR signaling, which can be caused by gene amplification, mutations, or fusions, is a critical driver in the progression of various cancers.[3] FGFR activation triggers downstream signaling pathways, including the MEK-ERK and PI3K-Akt pathways, which promote cell proliferation, survival, and angiogenesis.[2]
Synthesizing libraries of 2-substituted 5H-pyrrolo[2,3-b]pyrazine derivatives via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to develop selective and potent FGFR inhibitors.
Experimental Protocols & Data
General Protocol for Suzuki Coupling
This protocol is adapted from established procedures for the synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.[5][6]
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DME)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid derivative (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Data Presentation: Reaction Optimization
The choice of catalyst and base is critical for achieving high yields. While data for this compound itself is specific, catalyst screening on the analogous 5-bromoindazole scaffold provides a strong model for optimization.[7][8]
Table 1: Illustrative Palladium Catalyst Screening for Suzuki Coupling (Based on the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid)[8]
| Entry | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
| 2 | Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | >2 | Modest |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 4 | 22 |
| 4 | Pd(PPh₃)₂Cl₂ | K₂CO₃ | DME | 80 | >4 | Low |
This table demonstrates that Pd(dppf)Cl₂ is often the most effective catalyst for this class of heterocyclic coupling, providing high yields in shorter reaction times.[7][8]
Table 2: Example of Suzuki Coupling with a 5H-pyrrolo[2,3-b]pyrazine Derivative
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-5H-pyrrolo[2,3-b]pyrazine derivative | 1-Methylpyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane:H₂O (4:1) | 80 | 3 | 82 | [5][6] |
| 5-bromo-N-(pyrazin-2-yl) thiophene-2-carboxamide | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85-95 | >15 | 37-72 | [9][10] |
Experimental Workflow
A typical workflow for performing and analyzing the Suzuki coupling reaction is outlined below.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the C-2 arylation of the this compound scaffold. Careful selection of the palladium catalyst, such as Pd(dppf)Cl₂, and optimization of reaction conditions can lead to high yields of desired products.[7][8] This methodology provides a direct and versatile route to novel 7-azaindole derivatives, which are of significant interest as kinase inhibitors in cancer drug discovery programs.[2] The protocols and data presented herein offer a robust foundation for researchers to synthesize and explore new chemical entities based on this valuable heterocyclic core.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 2-bromo-5H-pyrrolo[2,3-b]pyrazine. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen bonds to synthesize novel compounds with potential therapeutic applications. The protocols provided are based on established methodologies for structurally similar nitrogen-containing heterocycles, such as 7-azaindoles, and offer a robust starting point for optimization.
The 5H-pyrrolo[2,3-b]pyrazine core, an isomer of the well-known 7-azaindole, is a significant scaffold in the development of kinase inhibitors and other therapeutic agents. The ability to efficiently introduce a variety of amino groups at the 2-position through palladium-catalyzed cross-coupling is a critical step in the synthesis of compound libraries for drug discovery.
General Considerations for the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a strong base and a bulky, electron-rich phosphine ligand.[1][2] The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]
Key to the success of this reaction is the careful selection of the catalyst, ligand, base, and solvent. For challenging substrates like electron-rich N-heterocycles, the use of specialized ligands and pre-catalysts developed by the Buchwald and Hartwig groups has proven to be highly effective.[4][5]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is outlined below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent purification of the desired product.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Comparative Reaction Conditions
The following table summarizes various conditions that have been successfully employed for the Buchwald-Hartwig amination of structurally related halo-N-heterocycles. These conditions provide a strong basis for the development of a specific protocol for this compound.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Substrate | 4-Chloro-7-azaindole | 2-Bromopyridine | 4-Halo-1H-1-tritylpyrazole | General Aryl Halide |
| Amine | Secondary Aliphatic/Aromatic | Volatile Primary/Secondary | Piperidine | Primary/Secondary |
| Pd Source | P1 (precatalyst)[6] | Pd(OAc)₂[2] | Pd(dba)₂[7] | [Pd(cinnamyl)Cl]₂ |
| Ligand | L1 (Buchwald ligand)[6] | dppp[2] | tBuDavePhos[7] | XantPhos[8] |
| Base | LiHMDS[6] | NaOtBu[2] | NaOtBu | DBU[8] |
| Solvent | THF[6] | Toluene[2] | Xylene | Toluene |
| Temperature | Ambient to 60 °C | 80 °C | 160 °C (Microwave) | 80 - 100 °C |
| Yield | High | 55-98% | Good | Good |
| Reference | [6] | [2] | [7] | [8] |
Detailed Experimental Protocols
The following protocols are adapted from successful procedures for analogous substrates and are recommended as starting points for the amination of this compound.
Protocol 1: General Conditions using a Buchwald Precatalyst
This protocol is adapted from the amination of halo-7-azaindoles and is suitable for a wide range of primary and secondary amines.[5][6]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
RuPhos Pd G3 (or other suitable Buchwald precatalyst, 1-2 mol%)
-
RuPhos (or corresponding ligand, 1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium precatalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent, followed by the amine.
-
Add the base to the reaction mixture.
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Volatile Amines
This protocol is adapted for use with volatile amines and employs a sealed reaction vessel to prevent the loss of the amine.[9]
Materials:
-
This compound
-
Volatile amine (1.5-2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 3-7.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Anhydrous toluene
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, dppp, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C in an oil bath behind a blast shield.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the tube to room temperature.
-
Carefully open the tube and quench the reaction with water.
-
Extract the product with an organic solvent, and follow the purification procedure outlined in Protocol 1.
Safety Precautions
-
The Buchwald-Hartwig amination should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Strong bases such as NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Reactions involving heating in sealed tubes should be conducted with appropriate safety precautions, including the use of a blast shield.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 2-amino-5H-pyrrolo[2,3-b]pyrazine derivatives. The protocols provided here, based on successful methodologies for similar heterocyclic systems, offer a solid foundation for researchers to develop and optimize this key transformation in their synthetic endeavors. Careful selection of the catalyst, ligand, base, and reaction conditions will be paramount to achieving high yields and purity of the desired products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-bromo-5H-pyrrolo[2,3-b]pyrazine in Modern Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-bromo-5H-pyrrolo[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural features make it an ideal starting point for the development of potent and selective inhibitors of various protein kinases. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR). This document provides an overview of the applications of this fragment, detailed experimental protocols for its derivatization, and quantitative data on the biological activity of its analogs, with a particular focus on its role in the development of kinase inhibitors for oncology.
Key Applications in Drug Discovery
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the discovery of potent inhibitors of several important kinase targets. Its derivatives have shown significant promise in preclinical studies, particularly in the context of cancer therapy.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a key driver in various cancers. The 5H-pyrrolo[2,3-b]pyrazine core has been instrumental in the development of potent FGFR inhibitors. The scaffold acts as an effective hinge-binder, anchoring the molecule within the ATP-binding site of the kinase domain.[1]
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been explored as potent JAK3 inhibitors, demonstrating the versatility of this scaffold.
-
Oncology: The primary therapeutic area for compounds derived from this fragment is oncology. By targeting kinases like FGFR and JAK, these molecules can inhibit tumor cell proliferation, survival, and angiogenesis.
Data Presentation: Biological Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives
The following tables summarize the in vitro activity of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR1 inhibitors. The data is extracted from "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors".
| Compound ID | R Group | FGFR1 IC50 (nM) |
| 8 | Phenyl | 58.4 ± 8.2 |
| 9 | 4-Fluorophenyl | 45.3 ± 6.5 |
| 11 | 2-Thienyl | 32.7 ± 4.1 |
| 13 | 3-Pyridyl | 15.2 ± 2.3 |
| 14 | 4-Pyridyl | 28.9 ± 3.7 |
| 15 | 1-Methyl-1H-pyrazol-4-yl | 8.7 ± 1.2 |
| Compound ID | R1 Group | R2 Group | FGFR1 IC50 (nM) |
| 16 | H | H | 125.6 ± 15.3 |
| 17 | Me | H | 89.4 ± 10.1 |
| 18 | Et | H | 75.2 ± 8.9 |
| 19 | H | Me | 98.7 ± 11.5 |
| 20 | H | Et | 82.1 ± 9.8 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the synthesis of 2-aryl-5H-pyrrolo[2,3-b]pyrazines from the this compound starting material. The pyrrole nitrogen is typically protected, for instance with a tosyl group, to improve solubility and prevent side reactions.
Materials:
-
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the corresponding arylboronic acid or ester (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(dppf)Cl₂ (0.1 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
-
The tosyl protecting group can be removed under standard conditions (e.g., NaOH or KOH in methanol/water) to yield the final 2-aryl-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human kinase (e.g., FGFR1)
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., phosphorylation of the substrate can be detected using a specific antibody in an ELISA format, or by using a fluorescently labeled substrate).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathways
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: JAK-STAT Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General workflow for synthesis and evaluation.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-pyrrolo[2,3-b]pyrazine, a fused bicyclic heterocycle, has emerged as a privileged scaffold in the design and synthesis of potent kinase inhibitors. Its structural features allow for versatile functionalization, leading to compounds that can effectively target the ATP-binding site of various kinases. Aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy. Derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine have shown significant inhibitory activity against several important kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis. Similarly, the JAK family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate immune responses and cell growth; their dysregulation is implicated in autoimmune disorders and hematological malignancies.
This document provides detailed protocols for the synthesis of kinase inhibitors starting from the key building block, this compound. It also includes protocols for in vitro kinase inhibition assays to evaluate the potency of the synthesized compounds and presents data on the activity of representative inhibitors. Furthermore, it visualizes the key signaling pathways affected by these inhibitors.
Section 1: Synthesis of Kinase Inhibitors
The synthesis of kinase inhibitors from this compound typically involves a multi-step process that begins with the protection of the pyrrole nitrogen, followed by a palladium-catalyzed cross-coupling reaction to introduce diversity at the 2-position, and concludes with deprotection and any further desired modifications. The use of a protecting group, such as a tosyl group, on the pyrrole nitrogen is crucial for modulating the reactivity of the heterocyclic core during the cross-coupling step.
Overview of Synthetic Strategy
The general synthetic workflow is depicted below. The key step is the functionalization of the C2 position of the pyrrolo[2,3-b]pyrazine core using one of three main types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Key Intermediate)
This protocol describes the protection of the pyrrole nitrogen of this compound with a tosyl group. This step is essential to prevent side reactions and to facilitate the subsequent cross-coupling reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) (1.0–1.5 equivalents)
-
Sodium hydride (NaH) (1.2 equivalents) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
0.5–10% Sodium bicarbonate solution
-
Ethyl acetate
-
Petroleum ether
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 0.5–2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding it to a cold 0.5–10% sodium bicarbonate solution.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with water and then with a cold solvent mixture such as ethyl acetate/petroleum ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Purity is typically greater than 98% as determined by LC-MS.
Protocol 2: Representative Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with a boronic acid to introduce aryl or heteroaryl moieties.
Materials:
-
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
Aryl- or heteroaryl-boronic acid (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2–3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask, combine 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2–24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Representative Sonogashira Coupling for C-C Bond Formation
This protocol describes a general procedure for the Sonogashira coupling of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with a terminal alkyne.
Materials:
-
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
Terminal alkyne (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1–5 mol%)
-
Copper(I) iodide (CuI) (2–10 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)) (2–3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or DMF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40–80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Representative Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the Buchwald-Hartwig amination to couple 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with a primary or secondary amine.
Materials:
-
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
Amine (1.1–1.5 equivalents)
-
Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos or BINAP) (1–5 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.5–2.5 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry reaction vessel.
-
Add 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80–120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 5: Deprotection of the Tosyl Group
This protocol describes the removal of the tosyl protecting group, which is often the final step in the synthesis.
Materials:
-
Tosyl-protected 5H-pyrrolo[2,3-b]pyrazine derivative
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
Procedure:
-
Dissolve the tosyl-protected compound in a suitable solvent such as methanol or ethanol.
-
Add an aqueous solution of NaOH or KOH (e.g., 1–2 M).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50–60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl) to pH ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
Section 2: In Vitro Kinase Inhibition Assays
To evaluate the potency of the synthesized compounds as kinase inhibitors, in vitro enzymatic assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase. Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
Overview of Assay Principles
-
ADP-Glo™ Kinase Assay: This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. A lower signal indicates less ADP produced and therefore, greater inhibition of the kinase.
-
LanthaScreen™ Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based binding assay. It measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal. This assay is particularly useful for identifying ATP-competitive inhibitors.
Experimental Protocols
Protocol 6: FGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol for FGFR1.
Materials:
-
FGFR1 enzyme
-
Substrate (e.g., Poly(E,Y) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates (low volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or 5% DMSO for controls.
-
Add 2 µl of the FGFR1 enzyme solution (prepared in Kinase Buffer).
-
Add 2 µl of the substrate/ATP mixture (prepared in Kinase Buffer) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 7: JAK3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a generalized procedure based on the principles of the LanthaScreen™ assay.
Materials:
-
JAK3 enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds in DMSO
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 5 µL of the test compound.
-
Add 5 µL of a mixture containing the JAK3 enzyme and the europium-labeled antibody.
-
Add 5 µL of the kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for the europium donor and ~665 nm for the Alexa Fluor® 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and then the percent inhibition.
-
Determine the IC₅₀ values from the dose-response curves.
Section 3: Data Presentation
The following table summarizes the synthetic and biological data for a selection of kinase inhibitors derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold.
| Compound ID | R Group at C2 | Coupling Reaction | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | 3,5-dimethoxyphenyl | Suzuki | FGFR1 | >10,000 | |
| 2 | 1-methyl-1H-pyrazol-4-yl | Suzuki | FGFR1 | 120 | |
| 3 | Imidazole | Suzuki | FGFR1 | 3.0 | |
| 4 | Phenyl ether derivative | Not Specified | JAK3 | Potent | |
| 5 | (3,5-dimethoxyphenyl)ethynyl | Sonogashira | FGFR1 | <10 | |
| 6 | (3,5-dimethoxyphenyl)ethynyl | Sonogashira | FGFR4 | <10 |
Section 4: Signaling Pathways
Understanding the signaling pathways regulated by the targeted kinases is crucial for elucidating the mechanism of action of the inhibitors.
FGFR Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the activation of several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways. These pathways are critical for cell proliferation, survival, and differentiation.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Ligand binding to a cytokine receptor induces receptor dimerization, which brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
Conclusion
The this compound scaffold is a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. Through well-established synthetic methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, a multitude of derivatives can be efficiently generated. The protocols outlined in this document provide a solid foundation for researchers to synthesize and evaluate novel kinase inhibitors based on this promising scaffold, thereby contributing to the development of new targeted therapies for cancer and other diseases.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the palladium-catalyzed cross-coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine, a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. The methodologies outlined herein are essential for the diversification of this scaffold and the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous compounds with significant therapeutic potential. Its derivatives have been extensively investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a variety of cancers.[1][2][3] The bromine atom at the 2-position of this compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule to optimize its pharmacological properties.[4]
This document details protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings. For optimal reactivity and to prevent potential side reactions, it is often advantageous to protect the pyrrole nitrogen. A common strategy is the introduction of a tosyl (Ts) group, yielding 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, which can be deprotected under mild conditions after the coupling reaction.[4][5]
Biological Context: FGFR Signaling Pathway
Derivatives of 2-substituted-5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[6][7][8] Aberrant activation of FGFR signaling is a key driver in various cancers.[7] The primary downstream signaling cascades initiated by FGFR activation include:
-
RAS-MAPK Pathway: Regulates cell proliferation and differentiation.[6][8]
-
PI3K-AKT Pathway: Promotes cell survival and growth.[6][7][8]
-
PLCγ Pathway: Influences cell motility and calcium signaling.[2][6]
-
STAT Pathway: Involved in cell survival and proliferation.[1][2]
By inhibiting FGFR, the synthesized 2-substituted-5H-pyrrolo[2,3-b]pyrazine derivatives can block these oncogenic signaling pathways, making them attractive candidates for targeted cancer therapy.
FGFR Downstream Signaling Pathways
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions with this compound derivatives and the biological activity of the resulting products.
Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 82-86[9] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Et₃N/CuI | DMF | 60 | 4 | 65-85 |
| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 100 | 3 | 88-94 |
| Heck | Alkene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 60-80 |
| Stille | Organostannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 70-90 |
| Negishi | Organozinc reagent | Pd(OAc)₂ (2) | P(o-Tol)₃ (4) | - | DMF | 50 | 12 | 65-80[10] |
Table 2: In Vitro FGFR1 Inhibitory Activity of 2-Substituted-5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound ID | R-Group at C2-position | FGFR1 IC₅₀ (nM) | Reference |
| 1 | 3,5-dimethoxyphenyl | <100 | [11] |
| 2 | 4-(1-methylpiperidin-4-yl)phenyl | <100 | [12] |
| 3 | 1-methyl-1H-pyrazol-4-yl | 1.1 ± 0.3 | [9] |
| 4 | 3-(dimethylamino)phenyl | 2.5 ± 0.5 | [9] |
| 5 | 4-hydroxyphenyl | 10.3 ± 1.2 | [9] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
References
- 1. mdpi.com [mdpi.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, core is a privileged scaffold in medicinal chemistry due to its structural similarity to the adenine fragment of ATP, making it a valuable framework for the design of kinase inhibitors.[1] The 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivative serves as a versatile synthetic intermediate, allowing for the introduction of a wide array of chemical moieties at the 2-position through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These derivatizations are crucial for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents, particularly for cancer and inflammatory diseases.
Introduction
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery.[2] The 7-azaindole scaffold has garnered significant attention as it can form key hydrogen bond interactions with the hinge region of kinases.[3] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, mimicking the binding of ATP.[3] Consequently, numerous 7-azaindole-based kinase inhibitors have been developed, with some, like the BRAF inhibitor vemurafenib, receiving FDA approval for cancer treatment.[1][3]
The derivatization of the this compound core is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of potential drug candidates. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space around the scaffold.[4] This has led to the discovery of potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus kinase 3 (JAK3), and colony-stimulating factor 1 receptor (CSF1R).[3][5][6] This document outlines detailed protocols for key derivatization reactions and summarizes the biological activities of representative derivatives.
Quantitative Data Summary
The following tables summarize the biological activity of various 2-substituted-5H-pyrrolo[2,3-b]pyrazine derivatives as kinase inhibitors. This data is essential for understanding the structure-activity relationships and for guiding further optimization efforts.
Table 1: FGFR1 Inhibitory Activity of 2-Substituted-5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound ID | R Group at 2-position | FGFR1 IC50 (nM) | Reference |
| 1 | Phenyl | >10000 | [7] |
| 2 | 4-Fluorophenyl | 5800 | [7] |
| 3 | 4-Methoxyphenyl | 3200 | [7] |
| 4 | 3,5-Dimethoxyphenyl | 180 | [7] |
| 5 | 3,4,5-Trimethoxyphenyl | 100 | [7] |
| 6 | Imidazo[1,2-b]pyridazin-6-yl | 16 | [7] |
| 7 | 2-Ethyl-imidazo[1,2-a]pyridin-6-yl | 3 | [7] |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Antiproliferative Activity of Selected 2-Substituted-5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound ID | Cell Line | Antiproliferative IC50 (nM) | Target Kinase | Reference |
| 6 | KG1 (AML) | 200 | FGFR1 | [7] |
| 7 | KG1 (AML) | 30 | FGFR1 | [7] |
| Vemurafenib | A375 (Melanoma) | 31 | BRAF V600E | [1] |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).[8]
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[9][10]
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.[9]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Sonogashira Cross-Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[11]
-
Add anhydrous THF and triethylamine.[11]
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise.[11]
-
Stir the reaction at room temperature for 3-6 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.[11]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the mixture sequentially with saturated aqueous NH₄Cl solution and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[11]
-
Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the amine.
-
Evacuate and backfill the tube with an inert gas.[13]
-
Add anhydrous toluene via syringe.[13]
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.[14]
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.[14]
-
After completion, cool the reaction to room temperature.[13]
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.[14]
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[15]
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Signaling Pathway
Caption: Simplified FGFR signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Logic
Caption: Logical workflow for SAR studies via derivatization.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 2-bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4][5][6] The 5H-pyrrolo[2,3-b]pyrazine scaffold, an isomer of azaindole, is a significant pharmacophore found in numerous kinase inhibitors and other biologically active molecules.[7][8][9] The ability to functionalize this core structure, particularly at the 2-position, via Sonogashira coupling provides a direct route to novel derivatives with potential therapeutic applications.[7][10]
This document provides a detailed experimental protocol for the Sonogashira coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine with a terminal alkyne. The protocol is based on established procedures for similar heterocyclic systems and is designed to serve as a robust starting point for further optimization.[5][11][12]
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound is depicted below:
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 8. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. scirp.org [scirp.org]
Application of 2-bromo-5H-pyrrolo[2,3-b]pyrazine in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2-bromo-5H-pyrrolo[2,3-b]pyrazine serves as a pivotal building block in the synthesis of potent kinase inhibitors for cancer therapy. Its unique bicyclic structure, combining a pyrrole and a pyrazine ring, provides a versatile scaffold for developing targeted anticancer agents.[1][2] This document outlines the application of this compound, particularly in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, and provides detailed protocols for relevant experimental procedures.
Core Applications in Oncology
The pyrrolo[2,3-b]pyrazine core is recognized as a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets.[2] Its primary application in cancer research lies in its role as a scaffold for the synthesis of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[3]
Derivatives of this compound have shown significant potential as inhibitors of several cancer-relevant kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various human malignancies, making it a promising target for cancer therapy.[4][5][6][7] The 5H-pyrrolo[2,3-b]pyrazine scaffold has been shown to be an effective "hinge binder" that anchors inhibitor molecules within the ATP-binding site of the FGFR kinase domain.[4][7]
-
Janus Kinase 1 (Jak1): This kinase is involved in tumor proliferation and survival, and its inhibition is a valid therapeutic strategy.[1]
-
Topoisomerase II: Certain derivatives have been investigated as nonintercalative catalytic inhibitors of this enzyme, which is essential for DNA replication and repair in cancer cells.[1]
Quantitative Data: FGFR Inhibitory Activity
The following table summarizes the in vitro activity of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives, synthesized using this compound as a starting material, against FGFR1 and the KG1 cell line (a human acute myeloid leukemia cell line with FGFR1 amplification).
| Compound ID | R Group | FGFR1 IC50 (nM) | KG1 Antiproliferation IC50 (nM) |
| 5 | - | >10000 | - |
| 9 | 3,5-dimethoxyphenyl | 110 | - |
| 13 | 2,6-dichloro-3,5-dimethoxyphenyl | 1.8 | 1.9 |
| 27 | 2,6-dichloro-3,5-dimethoxyphenyl | 0.9 | 1.5 |
| 28 | 2,6-dichloro-3,5-dimethoxyphenyl | 1.2 | 2.3 |
| 29 | 2,6-dichloro-3,5-dimethoxyphenyl | 1.5 | 3.1 |
Data extracted from "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors".[5]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors are provided below.
General Synthesis of 5H-pyrrolo[2,3-b]pyrazine Derivatives
This protocol describes a typical Suzuki coupling reaction to functionalize the this compound core.
Materials:
-
This compound
-
Appropriate boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), and a base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired derivative.
In Vitro FGFR1 Kinase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the FGFR1 enzyme.
Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate, and the diluted inhibitor compounds.
-
Add the FGFR1 enzyme to each well (except for the negative control wells).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTS Assay)
This protocol describes how to assess the anti-proliferative activity of the compounds on a cancer cell line.
Materials:
-
KG1 human acute myeloid leukemia cells (or other relevant cancer cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized inhibitor compounds
-
96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega)
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the KG1 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds (in DMSO, final concentration ≤ 0.1%) for 72 hours.
-
Add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37 °C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 values by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Discovery
Caption: General workflow for the discovery of kinase inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: SAR logic for 5H-pyrrolo[2,3-b]pyrazine derivatives.
References
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 2. This compound | 875781-43-4 | Benchchem [benchchem.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1260812-97-2 [benchchem.com]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing FGFR Inhibitors Using the 2-bromo-5H-pyrrolo[2,3-b]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors utilizing the versatile 2-bromo-5H-pyrrolo[2,3-b]pyrazine scaffold. This document outlines the rationale, key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, due to mutations, amplifications, or fusions, is a known driver in numerous cancers, making FGFRs attractive targets for therapeutic intervention.[2][3][4] The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a promising scaffold for the development of potent and selective FGFR inhibitors.[2][5] This scaffold provides a key hydrogen bond interaction with the hinge region of the FGFR kinase domain, and the bromine atom at the 2-position serves as a versatile handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize pharmacological properties.
Data Presentation: In Vitro Activity of 5H-pyrrolo[2,3-b]pyrazine Derivatives
The following table summarizes the in vitro inhibitory activities of representative 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1 and cancer cell lines. This data highlights the potential of this scaffold for generating potent FGFR inhibitors.
| Compound ID | R Group at 2-position | FGFR1 IC50 (nM) | KG-1 Cell Proliferation IC50 (nM) | SNU-16 Cell Proliferation IC50 (nM) | Reference |
| 9 | 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl) | >90% inhibition @ 1 µM | - | - | [3] |
| 29 | 1,5-dichloro-2,4-dimethoxybenzene | pM range | <0.3 | - | [6] |
| 35 | Fluorinated and modified imidazole | - | - | 74.8 | [6][7] |
| 20 | Small substituent on imidazole | Single-digit nM | High potency | - | [6] |
| 21 | Small substituent on imidazole | Single-digit nM | High potency | - | [6] |
| 13 | Substituted imidazole | - | - | - | [2][5] |
Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes based on the cited literature.
Mandatory Visualizations
FGFR Signaling Pathway
Caption: The FGFR signaling pathway and the point of inhibition.
Experimental Workflow for FGFR Inhibitor Development
Caption: Workflow for developing FGFR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
This protocol describes the synthesis of the key intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[8]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3) solution (0.5-10%)
-
Ethyl acetate
-
Petroleum ether
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Deprotonation: To a solution of this compound in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Sulfonylation: Add p-toluenesulfonyl chloride (1.0–1.5 equivalents) to the reaction mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 0.5–2 hours, monitoring the reaction progress by TLC or LC/MS.[8]
-
Quenching and Precipitation: Once the reaction is complete, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with a 0.5–10% sodium bicarbonate solution.[8]
-
Filtration and Washing: Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[8]
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Protocol 2: FGFR1 Enzymatic Assay
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the FGFR1 kinase. This is a general protocol that can be adapted from various commercially available kits or published methods.[4][9][10]
Materials:
-
Recombinant human FGFR1 kinase enzyme[10]
-
Poly(Glu, Tyr) 4:1 peptide substrate[10]
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[9][10]
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[9]
-
ADP Detection (using ADP-Glo™):
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[9]
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[9]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell-Based Proliferation Assay
This protocol describes a method to evaluate the anti-proliferative effects of the FGFR inhibitors on cancer cell lines with known FGFR alterations (e.g., KG-1 with FGFR1 amplification, SNU-16 with FGFR2 amplification).[1][6][7]
Materials:
-
Cancer cell line with FGFR aberration (e.g., KG-1, SNU-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8), MTT, or similar cell viability reagent[1]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in the appropriate medium.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 500–5,000 cells per well) and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or DMSO (vehicle control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment (using CCK-8):
-
Add 10 µl of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).[1]
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression analysis.[1]
-
By following these protocols and utilizing the provided data and visualizations, researchers can effectively advance the development of novel FGFR inhibitors based on the this compound scaffold for potential cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 9. promega.com [promega.com]
- 10. FGFR1 Kinase Enzyme System [worldwide.promega.com]
Protecting Group Strategies for 5H-pyrrolo[2,3-b]pyrazine Nitrogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of nitrogen protecting groups on the 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, a core scaffold in numerous pharmacologically active compounds. The appropriate selection and application of these protecting groups are critical for the successful synthesis of complex derivatives.
Introduction to Protecting Group Strategies
The pyrrole nitrogen of the 5H-pyrrolo[2,3-b]pyrazine ring system possesses a reactivity profile that often necessitates protection to achieve desired regioselectivity and prevent unwanted side reactions during synthetic transformations. The choice of a protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal. This guide focuses on commonly employed protecting groups: benzenesulfonyl (Bs), p-toluenesulfonyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and triisopropylsilyl (TIPS).
Application Notes
The selection of a suitable protecting group depends on the overall synthetic strategy, including the nature of the planned reactions and the presence of other functional groups.
-
Sulfonyl Protecting Groups (Benzenesulfonyl and Tosyl): These electron-withdrawing groups significantly decrease the nucleophilicity of the pyrrole nitrogen, rendering the pyrrole ring less susceptible to electrophilic attack. They are robust and stable to a wide range of reaction conditions, including many cross-coupling reactions. However, their removal often requires harsh basic or reductive conditions, which may not be compatible with sensitive functional groups. The tosyl group can be removed under milder basic conditions using cesium carbonate in a mixed solvent system, offering a more versatile deprotection strategy.[1]
-
2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group: The SEM group is a versatile protecting group that is stable to a broad range of non-acidic reagents. Its removal can be achieved under mild conditions using fluoride ion sources or acidic conditions. The fluoride-mediated deprotection is particularly useful as it is orthogonal to many other protecting groups.[2]
-
Triisopropylsilyl (TIPS) Protecting Group: The bulky TIPS group offers steric hindrance, which can direct lithiation to other positions on the heterocyclic core. It is readily introduced and can be removed under mild conditions using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF). This makes it a useful tool for regioselective functionalization.
Data Presentation: Comparison of Protecting Groups
The following table summarizes quantitative data for the protection and deprotection of the 5H-pyrrolo[2,3-b]pyrazine nitrogen with various protecting groups.
| Protecting Group | Protection Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Deprotection Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride, NaH | DMF | 0 to rt | 16 | ~100 | NaOH | THF/MeOH | reflux | - | 16-25 | [3] |
| p-Toluenesulfonyl (Ts) | Tosyl chloride, NaH | DMF | 0 to rt | - | - | Cs₂CO₃ | THF/MeOH | rt | 0.5-2 | High | [1] |
| p-Toluenesulfonyl (Ts) | Tosyl chloride, NaH | DMF | 0 to rt | - | - | Mg, MeOH | 40-50 | - | 52 | [4] | |
| SEM | SEM-Cl, NaH | DMF | 0 to rt | 10 | High | TBAF·SiO₂ | - | MW | - | 70 | [2] |
| SEM | SEM-Cl, NaH | DMF | 0 to rt | 10 | High | SnCl₄ | CH₂Cl₂ | 0 to rt | 2 | 95-98 | [5] |
| TIPS | TIPS-Cl, NaH | DMF | rt | - | - | TBAF | THF | rt | - | - | [6] |
Experimental Protocols
Detailed methodologies for the introduction and removal of the discussed protecting groups are provided below.
Benzenesulfonyl (Bs) Group
Protection: N-Benzenesulfonylation of 5H-pyrrolo[2,3-b]pyrazine
-
Procedure: To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portionwise. Stir the mixture at 0 °C for 30 minutes, then add benzenesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-benzenesulfonyl-5H-pyrrolo[2,3-b]pyrazine. An almost quantitative yield has been reported for a similar substrate.[3]
Deprotection: Cleavage of the Benzenesulfonyl Group with Sodium Hydroxide
-
Procedure: To a solution of N-benzenesulfonyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), add an aqueous solution of sodium hydroxide. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid. Remove the organic solvents under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. Note: This method has been reported to give low yields (16-25%) for a substituted 7-azaindole derivative.[3]
p-Toluenesulfonyl (Ts) Group
Protection: N-Tosylation of 5H-pyrrolo[2,3-b]pyrazine
-
Procedure: To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF dropwise. After stirring for 30 minutes at 0 °C, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DMF. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography.
Deprotection: Cleavage of the Tosyl Group with Cesium Carbonate [1]
-
Procedure: To a solution of N-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH), add cesium carbonate (Cs₂CO₃, 3.0 eq). Stir the resulting mixture at room temperature and monitor the reaction progress by HPLC or TLC. For azaindoles, the reaction is typically complete within 0.5 to 2 hours.[1] Upon completion, evaporate the solvent under vacuum. Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Deprotection: Reductive Cleavage of the Tosyl Group with Magnesium in Methanol [4]
-
Procedure: To a solution of N-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in methanol (MeOH), add magnesium turnings (Mg, excess). Sonicate the mixture at 40-50 °C until the reaction is complete as monitored by TLC. Filter the reaction mixture to remove excess magnesium and concentrate the filtrate. Purify the residue by column chromatography to yield the deprotected 5H-pyrrolo[2,3-b]pyrazine. A yield of 52% has been reported for a related indole-imidazole alkaloid.[4]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection: N-SEM Protection of 5H-pyrrolo[2,3-b]pyrazine
-
Procedure: To a suspension of sodium hydride (NaH, 1.2 eq, 60% in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in DMF. Stir the mixture at 0 °C for 1 hour. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 10 hours. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Deprotection: Cleavage of the SEM Group with Tetrabutylammonium Fluoride [2]
-
Procedure: A solution of N-SEM-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) and tetrabutylammonium fluoride adsorbed on silica gel (TBAF·SiO₂) is subjected to microwave heating. Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture and wash the silica gel with an appropriate solvent. Concentrate the filtrate and purify the residue by column chromatography to afford the deprotected 5H-pyrrolo[2,3-b]pyrazine. A 70% yield has been reported for a similar deprotection on a 7-azaindole derivative.[2]
Deprotection: Cleavage of the SEM Group with Tin(IV) Chloride [5]
-
Procedure: To a cold (0 °C) solution of N-SEM-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add a 1 M solution of tin(IV) chloride (SnCl₄) in CH₂Cl₂ (1.5 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC. Upon completion, cool the solution and neutralize with a 4% aqueous sodium hydroxide solution. Separate the layers and extract the aqueous phase with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography. This method has been shown to be highly efficient for N-SEM deprotection of nucleosides, with reported yields of 95-98%.[5]
Triisopropylsilyl (TIPS) Group
Protection: N-TIPS Protection of 5H-pyrrolo[2,3-b]pyrazine
-
Procedure: To a solution of 5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil). Stir the mixture for 30 minutes, then add triisopropylsilyl chloride (TIPS-Cl, 1.1 eq). Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Deprotection: Cleavage of the TIPS Group with Tetrabutylammonium Fluoride [6]
-
Procedure: To a solution of N-TIPS-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in tetrahydrofuran (THF), add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). Stir the reaction at room temperature and monitor by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the deprotected 5H-pyrrolo[2,3-b]pyrazine.
Signaling Pathways and Experimental Workflows
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. This is particularly valuable in the synthesis of complex molecules with multiple reactive sites. For example, a silyl-based group (like TIPS) can be removed with fluoride ions, while a sulfonyl group (like Ts) is stable under these conditions but can be removed with specific basic or reductive methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed strategy involves a two-step process:
-
Synthesis of the N-tosyl protected intermediate: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is synthesized, often through a one-pot cyclization and sulfonylation reaction. This approach utilizes a tosyl protecting group to stabilize the pyrrolo[2,3-b]pyrazine core.
-
Deprotection: The tosyl group is subsequently removed to yield the final product, this compound.
Q2: Why is a protecting group strategy often used for this synthesis?
A2: The pyrrolo[2,3-b]pyrazine ring system can be sensitive to certain reaction conditions. The tosyl protecting group enhances the stability of the molecule during synthesis and can improve solubility, facilitating purification of the intermediate.[1]
Q3: What are the key stages in the synthesis where yield loss can occur?
A3: Yield loss can occur at several stages:
-
Initial cyclization and bromination: Inefficient ring formation or competing side reactions can reduce the yield of the core structure.
-
Tosyl protection: Incomplete reaction or side reactions during the introduction of the tosyl group.
-
Tosyl deprotection: Incomplete removal of the tosyl group, or degradation of the desired product under the deprotection conditions.
-
Purification: Loss of product during workup and purification steps such as extraction and chromatography or recrystallization.
Troubleshooting Guide
Issue 1: Low Yield of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Intermediate)
Q: My yield for the tosyl-protected intermediate is significantly lower than the reported 86.9%. What are the potential causes and solutions?
A: Low yield of the intermediate can stem from several factors. Below is a breakdown of potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC or LC-MS. |
| - Reagent Stoichiometry: Use an appropriate excess of p-toluenesulfonyl chloride (typically 1.0-1.5 equivalents).[2] | |
| Side Reactions | - Temperature Control: Maintain the recommended reaction temperature. Overheating can lead to the formation of undesired byproducts. |
| - Moisture: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of reagents. | |
| Inefficient Purification | - Quenching: Quench the reaction mixture carefully, for instance, in a sodium bicarbonate solution, to neutralize any remaining acid.[2] |
| - Recrystallization: Optimize the solvent system for recrystallization. A common system is an ethyl acetate/petroleum ether mixture.[2] |
Issue 2: Incomplete Deprotection of the Tosyl Group
Q: I am observing a significant amount of starting material (2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine) remaining after the deprotection step. How can I improve the conversion?
A: Incomplete deprotection is a common issue. Here are some troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Reagent | - Base/Acid Concentration: For base-mediated deprotection (e.g., NaOH), ensure the concentration is sufficient to drive the reaction to completion. For acid-catalyzed deprotection, a suitable excess of acid is necessary. |
| Reaction Time/Temperature | - Duration: Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| - Temperature: Gently heating the reaction mixture may be necessary, but be cautious of potential degradation of the product. | |
| Solvent System | - Solubility: Ensure that the starting material is fully dissolved in the chosen solvent system (e.g., a mixture of methanol and water for NaOH-mediated deprotection). |
Issue 3: Formation of Impurities During Synthesis
Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A: Impurity formation can occur at various stages. The nature of the impurity will depend on the specific reaction step.
| Stage | Potential Side Product | Mitigation Strategy |
| Tosyl Protection | Di-tosylated product | Use the recommended stoichiometry of p-toluenesulfonyl chloride (1.0-1.5 equivalents).[2] |
| Deprotection (Acidic) | Alkylated byproducts | If using a strong acid for deprotection, consider adding a scavenger (e.g., anisole or triethylsilane) to trap any carbocation intermediates that may form and alkylate your product.[3] |
| Deprotection (Basic) | Products of ring opening or degradation | Use milder basic conditions (e.g., lower temperature, shorter reaction time) and carefully monitor the reaction progress. |
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of the key intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
| Product | Reagents | Conditions | Yield | Purity | Reference |
| 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Halogenated pyrazine precursor, pyrrole derivative, p-toluenesulfonyl chloride | One-pot cyclization and sulfonylation | 86.9% (molar) | >98% (by LC/MS) | [2] |
Experimental Protocols
Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
This protocol is based on a reported one-pot synthesis approach.[2]
-
Reaction Setup: In a suitable reaction vessel, combine the halogenated pyrazine precursor and the pyrrole derivative in an appropriate solvent.
-
Cyclization: Stir the mixture under conditions that promote the cyclization to form the 5H-pyrrolo[2,3-b]pyrazine core.
-
Sulfonylation: After cooling the reaction mixture to room temperature, add p-toluenesulfonyl chloride (1.0–1.5 equivalents).
-
Reaction: Allow the reaction to proceed at ambient temperature for 0.5–2 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding a 0.5–10% sodium bicarbonate solution.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize the crude product from an ethyl acetate/petroleum ether mixture to yield pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
General Protocol for N-Tosyl Deprotection using Sodium Hydroxide
This is a general procedure for the deprotection of N-tosyl pyrroles.
-
Dissolution: Dissolve the 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in a mixture of methanol and water (e.g., 9:1 v/v).
-
Addition of Base: Add sodium hydroxide pellets (typically 3 equivalents or more) to the solution.
-
Reaction: Stir the mixture at ambient temperature overnight, or with gentle heating if necessary. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: A general workflow for troubleshooting common issues in the synthesis.
Caption: Logical relationships between common problems and their potential solutions.
References
Technical Support Center: Purification of 2-bromo-5H-pyrrolo[2,3-b]pyrazine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-bromo-5H-pyrrolo[2,3-b]pyrazine via recrystallization. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to facilitate your understanding of the process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
Q1: What is the best solvent system for the recrystallization of this compound?
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," the formation of a liquid layer instead of solid crystals, is a common issue in recrystallization. This typically occurs when the solute is too soluble in the hot solvent, and the solution becomes supersaturated at a temperature above the compound's melting point. Here are several troubleshooting steps:
-
Increase the amount of the "good" solvent: If using a mixed solvent system (e.g., ethyl acetate/petroleum ether), add more of the solvent in which the compound is more soluble (ethyl acetate) to the hot mixture. This will decrease the overall supersaturation and lower the temperature at which crystallization begins.
-
Lower the crystallization temperature slowly: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Use a seed crystal: Introduce a tiny, pure crystal of this compound to the cooled solution to induce crystallization at a lower temperature.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low recovery of the purified product is a frequent problem in recrystallization. The primary causes are using too much solvent or premature crystallization. To improve your yield:
-
Use the minimum amount of hot solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.
-
Pre-heat the filtration apparatus: During hot filtration to remove insoluble impurities, the funnel and receiving flask should be pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.
-
Cool the filtrate slowly and thoroughly: Allow the solution to cool slowly to room temperature to maximize the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to ensure maximum precipitation of the product before filtration.
-
Recover a second crop of crystals: The mother liquor (the filtrate after collecting the first crop of crystals) can be concentrated by carefully evaporating some of the solvent and then cooling again to obtain a second, albeit likely less pure, crop of crystals.
Q4: The recrystallized this compound is colored, but it should be a white or off-white solid. How can I remove the colored impurities?
A4: The presence of color in your final product often indicates the presence of high-molecular-weight, colored impurities. These can often be removed using activated charcoal.
-
Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent used.- Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - The solution is supersaturated above the compound's melting point.- The solution was cooled too quickly. | - Add more of the "good" solvent to the hot solution.- Allow the solution to cool more slowly.- Use a seed crystal. |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling of the filtrate. | - Use the minimum amount of hot solvent necessary.- Pre-heat the filtration apparatus.- Ensure the filtrate is thoroughly cooled in an ice bath. |
| Colored Crystals | - Presence of colored, high-molecular-weight impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Mixed Solvent System (Ethyl Acetate/Petroleum Ether)
This protocol is adapted from the purification of the structurally related 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[1]
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: To the hot filtrate, add petroleum ether dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Bromination of 5H-pyrrolo[2,3-b]pyrazine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 5H-pyrrolo[2,3-b]pyrazine. The information is designed to help overcome common challenges and minimize side reactions during this critical synthetic step.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of 5H-pyrrolo[2,3-b]pyrazine, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive brominating agent. 2. Insufficient reaction temperature. 3. Poor solubility of starting material. | 1. Use a fresh bottle of brominating agent (e.g., N-Bromosuccinimide - NBS) or recrystallize the existing stock. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. 3. Choose a more suitable solvent or a solvent mixture to ensure complete dissolution of the 5-tosyl-5H-pyrrolo[2,3-b]pyrazine. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high, leading to less selective bromination. 2. The pyrrole nitrogen is unprotected, leading to a highly activated and less selective ring system. 3. The brominating agent is too reactive. | 1. Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the thermodynamically more stable product. 2. Ensure the pyrrole nitrogen is protected with a suitable group, such as a tosyl (Ts) group, to direct bromination to the C2 position.[1] 3. Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. |
| Observation of Di- or Poly-brominated Byproducts | 1. Excess of the brominating agent. 2. The reaction was allowed to run for too long. 3. High reaction temperature. | 1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Maintain a low reaction temperature throughout the addition of the brominating agent and the subsequent stirring. |
| Product Degradation during Workup or Purification | 1. Presence of residual acid from the reaction. 2. Product instability on silica gel. | 1. Quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate or sodium bisulfite) to remove excess bromine, followed by a wash with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize any acid.[1] 2. Minimize the time the product is on the silica gel column. Consider using a different stationary phase like alumina or performing a recrystallization instead of column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the nitrogen of 5H-pyrrolo[2,3-b]pyrazine before bromination?
A1: The unprotected 5H-pyrrolo[2,3-b]pyrazine is an electron-rich heterocyclic system, which makes it highly reactive towards electrophilic bromination. This high reactivity can lead to a lack of regioselectivity, resulting in a mixture of mono- and poly-brominated products. Protecting the nitrogen atom at the 5-position with an electron-withdrawing group, such as a tosyl group, serves two main purposes: it deactivates the ring system to a manageable level, preventing over-bromination, and it sterically and electronically directs the incoming electrophile (bromine) to the C2 position, leading to a higher yield of the desired 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[1]
Q2: What are the most common side products in this reaction and how can I identify them?
A2: While direct literature on side products for this specific molecule is scarce, based on the reactivity of similar heterocyclic systems, the most likely side products are:
-
Dibrominated products: Bromination at both the C2 and C3 positions, or other available positions on the pyrazine ring if the reaction conditions are harsh.
-
Over-bromination: Addition of more than one bromine atom to the desired position.
-
Isomeric monobrominated products: Bromination at positions other than C2, such as C3, although this is less likely with a bulky N-protecting group.
These side products can be identified using techniques like LC-MS, where they will show different retention times and mass-to-charge ratios corresponding to the addition of extra bromine atoms. 1H NMR spectroscopy can also be used to distinguish between isomers based on the coupling patterns and chemical shifts of the aromatic protons.
Q3: Which brominating agent is best for this reaction?
A3: For the selective monobromination of N-protected 5H-pyrrolo[2,3-b]pyrazine, N-Bromosuccinimide (NBS) is generally the preferred reagent. It is a solid, easier to handle than liquid bromine, and is considered a milder source of electrophilic bromine, which helps to control the reactivity and minimize the formation of side products. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures.
Q4: How can I effectively remove the tosyl protecting group after bromination?
A4: The tosyl group can be removed under various conditions, depending on the stability of the rest of the molecule. Common methods include:
-
Basic hydrolysis: Using a strong base like sodium hydroxide or potassium hydroxide in a protic solvent such as methanol or ethanol, often at elevated temperatures.
-
Reductive cleavage: Using reducing agents like sodium amalgam or magnesium in methanol.
-
Acidic hydrolysis: With strong acids like HBr in acetic acid, although this may be harsh on the pyrrolopyrazine core.
The choice of method should be carefully considered and optimized based on the specific substrate.
Experimental Protocol: Bromination of 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine
This protocol provides a general methodology for the selective bromination at the C2 position.
Materials:
-
5-Tosyl-5H-pyrrolo[2,3-b]pyrazine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes. Ensure the temperature remains at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NBS and bromine.
-
Extraction: Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization to afford the pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the bromination of N-tosyl protected 5H-pyrrolo[2,3-b]pyrazine and potential side reactions.
Caption: Reaction scheme for the bromination of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
The following workflow provides a logical sequence for troubleshooting common issues during the bromination reaction.
Caption: A workflow for troubleshooting the bromination of 5H-pyrrolo[2,3-b]pyrazine.
References
Technical Support Center: Optimizing Suzuki Coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
Welcome to the Technical Support Center for optimizing the Suzuki cross-coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the synthesis of 2-aryl-5H-pyrrolo[2,3-b]pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in the Suzuki coupling of this compound?
A1: Low yields in the Suzuki coupling of this substrate are frequently due to a few key factors:
-
Catalyst Inhibition/Deactivation: The pyrrolo[2,3-b]pyrazine core contains multiple nitrogen atoms that can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The unprotected N-H in the pyrrole ring can also contribute to this issue.
-
Inefficient Oxidative Addition: While aryl bromides are generally reactive, the specific electronic nature of the heteroaromatic system can influence the rate-determining oxidative addition step.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be susceptible to protonolysis (replacement of the boronic acid group with a hydrogen), especially under basic conditions at elevated temperatures. This side reaction consumes the nucleophile and reduces the yield of the desired product.
-
Homocoupling of the Boronic Acid: Self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[2]
Q2: Should I protect the N-H of the pyrrole ring before performing the Suzuki coupling?
A2: While Suzuki couplings on unprotected N-H heterocycles are possible, protection can significantly improve reaction outcomes by preventing catalyst inhibition.[1] Common protecting groups for pyrroles include Boc, SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzoyl or sulfonyl group. A key consideration is the ease of removal post-coupling. For instance, a benzenesulfonyl group has been successfully used on the pyrrolo[2,3-b]pyrazine core.[3]
Q3: What type of palladium catalyst and ligand system is recommended for this substrate?
A3: For N-heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ can be effective but often require higher catalyst loadings and temperatures. More advanced catalyst systems are generally recommended:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos (Buchwald ligands) are highly effective for challenging Suzuki couplings. They promote efficient oxidative addition and stabilize the palladium center, preventing deactivation.[1]
-
Precatalysts: Using well-defined palladium precatalysts, such as XPhos-Pd-G2 or G3, can lead to more reproducible results and allow for lower catalyst loadings. These precatalysts are designed for the efficient in situ generation of the active monoligated Pd(0) species.[4]
-
Pd(dppf)Cl₂: This catalyst is often a good starting point for screening as it has shown success in the coupling of a protected 2-chloro-5H-pyrrolo[2,3-b]pyrazine, yielding the desired product in high yield.[3][5]
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is critical and often interdependent.
-
Base: A common choice for Suzuki couplings is an inorganic base. K₂CO₃ and K₃PO₄ are frequently used.[1][3][5] K₃PO₄ is a stronger base and can be particularly effective for challenging couplings. Cs₂CO₃ is another effective but more expensive option. The base is crucial for activating the boronic acid for transmetalation.[6]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water.[3][5] It is imperative that the solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Catalyst inhibition by substrate nitrogens. 2. Inactive catalyst (e.g., Pd(II) not reduced). 3. Insufficient temperature. | 1. Protect the pyrrole N-H with a suitable group (e.g., benzenesulfonyl).[3] 2. Switch to a more active catalyst system (e.g., a Buchwald ligand/precatalyst like XPhos-Pd-G2).[1][4] 3. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, but be prepared for potentially higher loadings. 4. Ensure rigorous degassing of all solvents and reagents. 5. Increase the reaction temperature in increments (e.g., from 80°C to 100°C). |
| Significant Protodeboronation (Aryl-H instead of Aryl-Aryl) | 1. Presence of excess water or protons. 2. High reaction temperature or prolonged reaction time. 3. Base-catalyzed decomposition of boronic acid. | 1. Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K). 2. Use freshly opened or purified boronic acid. 3. Minimize reaction time by closely monitoring progress with TLC or LC-MS. 4. Use the minimum effective amount of base. |
| Formation of Boronic Acid Homocoupling Product | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of a Pd(II) precatalyst. 3. Slow transmetalation step. | 1. Ensure all solvents and the reaction vessel are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Use a Pd(0) source or a highly efficient precatalyst. 3. Increase the concentration of the boronic acid slightly (e.g., from 1.2 to 1.5 equivalents). |
| Reaction Stalls or Catalyst Turns Black (Palladium Black) | 1. Catalyst decomposition due to high temperature. 2. Insufficient ligand to stabilize the Pd(0) intermediate. | 1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio (e.g., from 1.5:1 to 2:1 for monodentate ligands). 3. Switch to a more robust, sterically hindered ligand (e.g., XPhos). |
Data Presentation: Catalyst Loading and Conditions
The following tables summarize typical starting conditions for Suzuki couplings of 2-halo-pyrrolo[2,3-b]pyrazines and related N-heterocycles. Optimization will likely be required for your specific arylboronic acid.
Table 1: Recommended Starting Conditions for this compound
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ or XPhos-Pd-G2 | Pd(dppf)Cl₂ has shown success with the chloro-analog.[3] XPhos systems are excellent for challenging N-heterocycles.[1][4] |
| Catalyst Loading | 2-5 mol% | Start with a higher loading for initial trials and reduce upon successful optimization. |
| Ligand | (if not using a precatalyst) | XPhos (typically 1.5-2 eq. relative to Pd) |
| Base | K₂CO₃ or K₃PO₄ | Use 2-3 equivalents. K₃PO₄ may be more effective.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Ensure solvents are rigorously degassed. |
| Temperature | 80 - 100 °C | Monitor for potential catalyst decomposition at higher temperatures. |
| Substrate Ratio | 1.0 eq. Aryl Bromide : 1.2-1.5 eq. Boronic Acid | |
| N-H Protection | Recommended (e.g., -SO₂Ph) | Protection can prevent catalyst inhibition and improve yields.[3] |
Table 2: Comparison of Conditions from Literature for Similar Heterocycles
| Heterocycle Substrate | Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-chloro-5-(benzenesulfonyl)-pyrrolo[2,3-b]pyrazine | Pd(dppf)Cl₂ (not specified) | - | K₂CO₃ (not specified) | Dioxane/H₂O (4:1) | 80 | 89 | [3] |
| 2-chloro-7-azaindole | P1 precatalyst (1.5) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 91 | [1] |
| 4-chloro-pyrrolo[2,3-d]pyrimidine | PdCl₂(dppf) (10) | - | K₂CO₃ (3.0) | EtOH/H₂O (3:1) | 90 | - | [5] |
| 3-bromo-pyrazolo[1,5-a]pyrimidine | XPhos-Pd-G2 (2.5) | XPhos | K₂CO₃ (3.0) | EtOH/H₂O (4:1) | 135 (MW) | 67-89 | [4] |
Experimental Protocols
Protocol 1: Suzuki Coupling of N-Protected this compound (Based on analogous chloro-substrate)
This protocol is adapted from a successful coupling with the analogous 2-chloro-5-(benzenesulfonyl)pyrrolo[2,3-b]pyrazine.[3]
Materials:
-
2-bromo-5-(benzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 eq.)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-(benzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 v/v ratio and a final concentration of the limiting reagent of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
overcoming solubility issues with 2-bromo-5H-pyrrolo[2,3-b]pyrazine in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-5H-pyrrolo[2,3-b]pyrazine, focusing on overcoming its inherent solubility challenges in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing difficulty dissolving this compound in my reaction solvent. Is this a known issue?
A1: Yes, poor solubility of this compound in many common organic solvents is a frequently encountered issue. The parent compound is a relatively polar heterocyclic molecule with the potential for intermolecular hydrogen bonding, which can contribute to low solubility in non-polar or moderately polar solvents.
Q2: How can I improve the solubility of this compound for my reaction?
A2: Several strategies can be employed to enhance the solubility of this compound:
-
Solvent Selection: A careful selection of solvents is crucial. Polar aprotic solvents are generally the best starting point.
-
Co-solvents: The use of a co-solvent system can significantly improve solubility.
-
Protecting Groups: Introducing a protecting group, such as a tosyl (Ts) group, on the pyrrole nitrogen can significantly enhance solubility. The resulting 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is more readily soluble in a wider range of organic solvents.[1]
-
Temperature: Gently heating the reaction mixture can increase the solubility of the starting material. However, the thermal stability of all reaction components should be considered.
-
Sonication: Subjecting the mixture to ultrasonic waves can help to break down solid aggregates and promote dissolution.
Q3: What is the benefit of using 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine?
A3: The primary benefit of using the tosyl-protected derivative is its improved solubility.[1] The tosyl group increases the lipophilicity of the molecule, making it more compatible with common organic solvents used in cross-coupling reactions. This often leads to more homogeneous reaction mixtures, improved reaction rates, and higher yields. The tosyl group can typically be removed later in the synthetic sequence if the parent NH-pyrrolo[2,3-b]pyrazine is the desired final product.
Q4: Are there any recommended solvent systems for reactions involving this compound?
A4: Yes, based on protocols for similar heterocyclic compounds, the following solvent systems are recommended as a starting point. Please refer to the solvent selection table in the troubleshooting guide for more details.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshooting and overcoming solubility problems encountered with this compound in your reactions.
Problem: this compound does not fully dissolve in the reaction solvent.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting solubility issues.
Data Presentation: Solvent and Co-Solvent Selection Guide
The following table summarizes recommended solvents and co-solvents for improving the solubility of this compound and its tosyl-protected analog in common cross-coupling reactions.
| Solvent | Co-Solvent (Typical Ratio) | Reaction Type Suitability | Notes |
| 1,4-Dioxane | Water (e.g., 4:1 to 10:1) | Suzuki, Buchwald-Hartwig | A common choice for Suzuki couplings; the addition of water can help dissolve inorganic bases. |
| Dimethylformamide (DMF) | None | Suzuki, Buchwald-Hartwig | A good polar aprotic solvent that can often dissolve the starting material on its own. Ensure it is anhydrous for moisture-sensitive reactions. |
| Toluene | None or Water/Ethanol | Suzuki, Buchwald-Hartwig | Less polar, may require heating. Often used in Buchwald-Hartwig aminations. |
| Tetrahydrofuran (THF) | None | General Purpose | Can be a suitable solvent, but its lower boiling point may limit the reaction temperature. |
| Dimethyl Sulfoxide (DMSO) | None | General Purpose | A highly polar solvent that can dissolve many poorly soluble compounds. May be difficult to remove during workup. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound (or its tosyl-protected analog) with an arylboronic acid.
Reaction Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound (or its tosyl-protected analog) with a primary or secondary amine.
Reaction Workflow:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and a ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the this compound, amine, base, palladium source, and ligand to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Deprotection of N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the deprotection of N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine in a question-and-answer format.
Issue 1: Incomplete or No Deprotection
Question: I am observing low or no conversion of my N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine to the desired free amine. What are the possible causes and solutions?
Answer: Incomplete deprotection is a common challenge due to the high stability of the N-tosyl group. Several factors can contribute to this issue:
-
Insufficiently Strong Base/Harsh Conditions: The electron-withdrawing nature of the pyrrolo[2,3-b]pyrazine core and the bromo substituent can make the tosyl group more resistant to cleavage than on simpler systems. Milder basic conditions may not be sufficient.
-
Solution: Consider switching to a stronger base or harsher conditions. For instance, if using potassium carbonate with limited success, a switch to cesium carbonate, which has been shown to be more effective for deprotecting N-tosyl-azaindoles, is recommended.[1] Increasing the reaction temperature (reflux) can also significantly accelerate the reaction rate.[1] For very resistant substrates, traditional harsh acidic conditions like HBr in acetic acid or refluxing concentrated HCl could be explored, though these may not be compatible with other functional groups.[2]
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system, limiting its availability to react. This is a known issue for lipophilic N-tosyl indoles in single-solvent systems like methanol.[1]
-
Solution: Employ a mixed solvent system to improve solubility. A mixture of THF and methanol (e.g., 2:1) has been successfully used for similar substrates.[1] Ensure the reaction mixture is homogeneous before and during the reaction.
-
-
Base Stoichiometry: An insufficient amount of base will lead to incomplete conversion.
-
Solution: Ensure at least 3 equivalents of the base are used. Studies on N-tosyl-5-bromoindole have shown that using 3 equivalents of cesium carbonate is optimal for achieving high conversion.[1]
-
Issue 2: Debromination as a Side Reaction
Question: I am observing the formation of a debrominated byproduct alongside my desired product. How can I avoid this?
Answer: The C-Br bond on the pyrrolo[2,3-b]pyrazine ring can be susceptible to cleavage, particularly under reductive conditions.
-
Choice of Deprotection Method: Reductive cleavage methods are likely to cause debromination. Reagents like sodium naphthalenide are known to cleave both N-S bonds and carbon-halogen bonds.
-
Solution: Avoid reductive deprotection methods if the bromine atom is essential for subsequent steps. Opt for hydrolytic methods using a strong base like cesium carbonate or sodium hydroxide.
-
Issue 3: Low Yields and/or Difficult Purification
Question: My reaction seems to work, but I am struggling with low isolated yields and complex purification. What can I do?
Answer: Low yields can result from product degradation, incomplete reaction, or issues during workup and purification.
-
Reaction Monitoring: The reaction may be proceeding to completion but then forming byproducts upon prolonged reaction times or elevated temperatures.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
-
Workup Procedure: The deprotected product may have different solubility properties compared to the starting material, leading to losses during extraction.
-
Solution: After quenching the reaction, carefully consider the pH and solvent for extraction. If the product is basic, ensure the aqueous layer is sufficiently basic during extraction with an organic solvent. If the product is polar, multiple extractions may be necessary.
-
-
Purification Strategy: The product and byproducts may have similar polarities, making chromatographic separation challenging.
-
Solution: If purification by silica gel chromatography is difficult, consider recrystallization as an alternative. For N-tosyl-5-bromoindole deprotection, recrystallization from n-heptane yielded an analytically pure sample.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which deprotection method is the best starting point for N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine?
A1: Based on studies of structurally similar N-tosyl-bromo-azaindoles, a mild and effective starting point is using cesium carbonate in a THF/methanol solvent mixture at room temperature or reflux.[1] This method has been shown to be effective for electron-deficient heterocyclic systems and is compatible with a bromo substituent.[1]
Q2: How does the pyrrolo[2,3-b]pyrazine core affect the deprotection compared to a simpler indole or pyrrole?
A2: The pyrazine ring is electron-withdrawing, which can make the N-H of the deprotected product more acidic. This property facilitates the deprotection reaction under basic conditions, as the resulting anion is better stabilized. This is analogous to azaindoles, which have lower pKa values than indoles and undergo faster deprotection.[1]
Q3: Can I use sodium hydroxide or potassium hydroxide instead of cesium carbonate?
A3: Yes, sodium hydroxide or potassium hydroxide in an alcohol/water mixture are commonly used for N-tosyl deprotection. However, cesium carbonate has been shown to be more effective than other alkali metal carbonates like potassium carbonate, lithium carbonate, and sodium carbonate for similar substrates.[1] If using NaOH or KOH, heating may be required to drive the reaction to completion.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product is expected to be more polar than the N-tosylated starting material, resulting in a lower Rf value on a silica gel TLC plate.
Data Presentation
The following tables summarize quantitative data for relevant N-tosyl deprotection methods.
Table 1: Cesium Carbonate Mediated Deprotection of N-Tosyl-5-bromoindole
Data extracted from a study on N-tosylated indoles and azaindoles, which serves as a close model for N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine.[1]
| Cs₂CO₃ (equiv.) | Solvent (THF:MeOH) | Temperature (°C) | Time (h) | Conversion (%) |
| 1.0 | 2:1 | 22 | 15 | 69 |
| 2.0 | 2:1 | 22 | 15 | 95 |
| 3.0 | 2:1 | 22 | 15 | 99 |
Table 2: Comparison of Alkali Metal Carbonates for Deprotection of N-Tosyl-5-bromoindole
Data highlights the superior efficacy of Cesium Carbonate.[1]
| Base (3 equiv.) | Solvent (THF:MeOH) | Temperature (°C) | Time (h) | Conversion (%) |
| Li₂CO₃ | 2:1 | 22 | 18 | 0 |
| Na₂CO₃ | 2:1 | 22 | 18 | 0 |
| K₂CO₃ | 2:1 | 22 | 18 | 35 |
| Cs₂CO₃ | 2:1 | 22 | 18 | >99 |
Experimental Protocols
Protocol 1: Deprotection using Cesium Carbonate in THF/Methanol (Recommended Starting Point)
This protocol is adapted from a procedure for the deprotection of N-Tosyl-5-bromoindole.[1]
-
Dissolve N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine (1 equivalent) in a mixture of anhydrous THF and methanol (2:1 v/v) at ambient temperature.
-
Add cesium carbonate (3 equivalents) to the solution.
-
Stir the resulting mixture at ambient temperature (22 °C) or heat to reflux (approx. 65 °C) for more challenging substrates.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours at ambient temperature, potentially faster at reflux).[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Protocol 2: Deprotection using Sodium Hydroxide in Methanol/Water
-
Dissolve N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine (1 equivalent) in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add crushed sodium hydroxide pellets (3 equivalents).
-
Stir the mixture at ambient temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the mixture with an acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
Visualizations
Caption: General experimental workflow for the deprotection of N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Caption: Troubleshooting decision tree for deprotection of N-tosyl-2-bromo-5H-pyrrolo[2,3-b]pyrazine.
References
Technical Support Center: Scale-Up Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for the scale-up synthesis of this compound?
A1: The most prevalent and scalable synthetic route involves a two-step process:
-
Protection: The commercially available this compound is first protected with a tosyl group to form the more stable intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This protection enhances solubility and stability during subsequent reactions and purification.[1]
-
Deprotection: The tosyl group is then removed, typically via alkaline hydrolysis, to yield the final product, this compound.
Q2: Why is the tosyl protection step necessary for scale-up?
A2: The tosyl protecting group serves several critical functions in a scale-up context:
-
Increased Stability: The pyrrolo[2,3-b]pyrazine core can be sensitive to certain reaction conditions. The electron-withdrawing nature of the tosyl group stabilizes the heterocyclic ring system.
-
Improved Solubility: The tosyl group enhances the solubility of the molecule in common organic solvents, which is advantageous for handling larger quantities and for purification by crystallization.[1]
-
Facilitates Purification: The protected intermediate is a crystalline solid that is often easier to purify by recrystallization on a large scale compared to the final unprotected compound.
Q3: What are the critical process parameters to monitor during the tosylation reaction?
A3: Key parameters to control during the tosylation step include:
-
Reagent Stoichiometry: Precise control of the molar equivalents of p-toluenesulfonyl chloride is crucial to ensure complete reaction and minimize the formation of impurities.
-
Temperature: The reaction is typically carried out at ambient temperature. Exothermic reactions can occur, so temperature monitoring and control are essential to prevent side reactions.
-
Reaction Time: The reaction progress should be monitored (e.g., by HPLC or TLC) to determine the optimal reaction time for achieving high conversion.
Q4: What are the common challenges in the deprotection step at scale?
A4: Scaling up the alkaline hydrolysis for tosyl deprotection can present several challenges:
-
Incomplete Reaction: Insufficient base or reaction time can lead to incomplete removal of the tosyl group, resulting in a mixture of the starting material and the product.
-
Product Degradation: The pyrrolo[2,3-b]pyrazine core can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures for extended periods.
-
Work-up and Isolation: Neutralization and extraction procedures need to be carefully designed for large volumes to ensure efficient isolation of the product and minimize losses.
-
Purification: The final product may require specific purification techniques to remove residual tosyl groups, salts, and other byproducts.
Troubleshooting Guides
Issue 1: Low Yield in the Tosylation Step
| Potential Cause | Troubleshooting Recommendation |
| Incomplete reaction | - Ensure the use of 1.0–1.5 equivalents of p-toluenesulfonyl chloride. - Extend the reaction time and monitor progress by HPLC or TLC. The reaction typically takes 0.5–2 hours for near-quantitative conversion.[2] |
| Degradation of starting material | - Maintain the reaction at ambient temperature to avoid potential degradation. |
| Inefficient work-up | - During the quench with aqueous sodium bicarbonate, ensure thorough mixing to neutralize all the acid generated. - Optimize the recrystallization solvent system (e.g., ethyl acetate/petroleum ether) to maximize product recovery.[2] |
Issue 2: Incomplete Deprotection during Alkaline Hydrolysis
| Potential Cause | Troubleshooting Recommendation |
| Insufficient base | - Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. |
| Suboptimal reaction temperature | - Gently heat the reaction mixture if room temperature is not sufficient, but monitor for product degradation. |
| Short reaction time | - Monitor the reaction progress by HPLC or TLC and continue until the starting material is consumed. |
| Poor solvent choice | - Ensure the solvent system (e.g., a mixture of an alcohol and water) allows for adequate solubility of both the substrate and the base. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Recommendation |
| Presence of residual tosyl-protected starting material | - If the deprotection is incomplete, consider re-subjecting the mixture to the hydrolysis conditions or perform a careful chromatographic separation. |
| Formation of polar impurities | - During work-up, perform thorough aqueous washes to remove inorganic salts. - Consider a final recrystallization or a silica gel plug filtration to remove highly polar impurities. |
| Product oiling out during crystallization | - Adjust the solvent system for recrystallization. A solvent in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures is ideal. - Ensure a slow cooling rate to promote the formation of crystals over amorphous solid. |
Experimental Protocols
Key Experiment 1: Scale-Up Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Protection)
Methodology:
-
In a suitable reactor, suspend this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0-5 °C.
-
Slowly add a base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents).
-
Add p-toluenesulfonyl chloride (1.0-1.5 equivalents) portion-wise, maintaining the internal temperature below 10 °C.[2]
-
Allow the reaction to warm to ambient temperature and stir for 0.5-2 hours, monitoring the reaction progress by HPLC or TLC.[2]
-
Upon completion, quench the reaction by adding water or an aqueous solution of sodium bicarbonate (0.5–10%).[2]
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[2]
Key Experiment 2: Scale-Up Synthesis of this compound (Deprotection)
Methodology:
-
In a suitable reactor, dissolve 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in a mixture of a suitable alcohol (e.g., methanol or ethanol) and water.
-
Add a significant molar excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize the excess base with an acid (e.g., hydrochloric acid) to a pH of ~7.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Tosylation Reaction
| Parameter | Value | Reference |
| Molar Equivalents of p-TsCl | 1.0–1.5 | [2] |
| Reaction Temperature | Ambient | [2] |
| Reaction Time | 0.5–2 hours | [2] |
| Molar Yield | 86.9% | [2] |
| Purity (by LC/MS) | >98% | [2] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
minimizing debromination of 2-bromo-5H-pyrrolo[2,3-b]pyrazine during catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-5H-pyrrolo[2,3-b]pyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic cross-coupling reactions, with a primary focus on minimizing the undesired side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in my reaction?
Debromination, also known as hydrodebromination or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of the undesired byproduct 5H-pyrrolo[2,3-b]pyrazine, which reduces the yield of your desired coupled product and complicates purification.
Q2: What are the primary causes of debromination?
Several factors can contribute to increased levels of debromination:
-
Catalyst Choice: The selection of the palladium precursor and, more importantly, the phosphine ligand can significantly influence the rate of debromination versus the desired cross-coupling.
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and the choice of base and solvent can all promote the debromination pathway.
-
Impurities: The presence of water or other hydrogen sources in the reaction mixture can facilitate the hydrodebromination process.[1][2][3][4]
-
Substrate Reactivity: The electronic properties of the this compound scaffold can make it susceptible to this side reaction.
Q3: How does the choice of phosphine ligand affect debromination?
Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[5]
-
Electron-rich and bulky ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), can often accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[6]
-
Bidentate ligands can offer greater stability to the catalytic complex, which may also help to suppress side reactions.
Q4: Can the base I use contribute to debromination?
Yes, the choice of base is critical.
-
Strong, sterically hindered bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig aminations. However, for Suzuki couplings, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.
-
The base can influence the concentration of palladium hydride species in the reaction, which are often implicated in the debromination mechanism. The presence of water can sometimes be beneficial when using carbonate bases by affecting their solubility and the overall acid-base equilibrium in the reaction.[2][3][4]
Q5: Should I protect the pyrrole nitrogen (-NH) of this compound?
Protecting the pyrrole nitrogen with a group like tosyl (Ts) or BOC (tert-butyloxycarbonyl) can significantly suppress debromination.[7][8] The unprotected NH group can be acidic and may interact with the catalyst or base in a way that promotes side reactions. Protection alters the electronic properties of the substrate and can lead to cleaner reactions and higher yields of the desired product.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with debromination during catalytic reactions with this compound.
| Observed Issue | Potential Cause | Suggested Solution(s) |
| High percentage (>10%) of debrominated byproduct in crude reaction mixture. | Suboptimal Ligand: The chosen phosphine ligand may not be effectively promoting the cross-coupling pathway over debromination. | - Switch to a more electron-rich and sterically hindered monodentate ligand (e.g., XPhos, SPhos, or RuPhos).- Consider using a bidentate ligand like Xantphos or dppf. |
| Inappropriate Base: The base may be too strong or may be generating species that lead to debromination. | - For Suzuki couplings, screen weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.- For Buchwald-Hartwig aminations, ensure the base is freshly opened and handled under inert conditions. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of decomposition pathways and debromination. | - Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).- If the reaction is slow at lower temperatures, a more active catalyst system may be required. | |
| Presence of Water/Hydrogen Donors: Water, alcohols, or other protic impurities can serve as a hydrogen source for hydrodebromination.[1][2][3][4] | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Run the reaction under a strictly inert atmosphere (Argon or Nitrogen). | |
| Reaction is sluggish and still produces the debrominated byproduct. | Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction, allowing the background debromination to become more significant. | - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).- Use a pre-catalyst that is more stable and forms the active Pd(0) species more cleanly.- Consider protecting the pyrrole nitrogen with a tosyl or BOC group to prevent potential catalyst inhibition by the substrate.[7][8] |
| Inconsistent results between batches. | Variability in Reagent Quality: Inconsistent quality of solvents, bases, or the palladium catalyst can lead to varying levels of debromination. | - Use high-purity, anhydrous solvents from a reliable supplier.- Ensure the base is of high quality and stored properly.- Use a consistent source and batch of the palladium pre-catalyst and ligand. |
Experimental Protocols
General Protocol for Minimizing Debromination in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize debromination.
Reagents and Materials:
-
This compound (or N-tosyl protected derivative)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G2/G3 pre-catalyst, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos or SPhos, 2-6 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
In a separate vial, under an inert atmosphere, prepare a solution of the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to pre-form for 5-10 minutes.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining anhydrous solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (start with 80-90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: If significant debromination is still observed, consider protecting the pyrrole nitrogen with a tosyl group. The tosyl group can often be removed under basic conditions after the coupling reaction is complete.
Visualizations
Catalytic Cycle and Competing Debromination Pathway
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of water on the palladium-catalyzed amidation of aryl bromides. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles
Welcome to the technical support center for Buchwald-Hartwig amination reactions involving electron-deficient heterocycles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with an electron-deficient heterocycle (e.g., chloropyridine) is showing low to no conversion. What are the most common causes and what should I check first?
Low or no conversion is a frequent issue, primarily because electron-deficient heteroaryl chlorides are less reactive than their bromide or iodide counterparts. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.[1][2][3] Pre-catalysts are often more stable and provide more reproducible results.
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1] For challenging heteroaryl amines, specific ligands may be required to achieve good yields.[2]
-
Catalyst Loading: For difficult couplings involving electron-deficient heterocycles, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the 80-120 °C range, to facilitate the difficult oxidative addition step.[1][2][4]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[1][5]
-
Solvent Purity: Use anhydrous and deoxygenated solvents. Common choices include toluene, 1,4-dioxane, and THF.[1][3][4] The presence of water can sometimes be beneficial, but it should be controlled.[6][7]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1][2]
-
Q2: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my electron-deficient heterocycle. How can I suppress this side reaction?
Hydrodehalogenation is a common side reaction where the heteroaryl halide is reduced instead of aminated.[1] This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Ligands that promote faster C-N bond formation can outcompete the hydrodehalogenation pathway.
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of sodium hydroxide or moisture in NaOtBu can exacerbate the problem.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[1] While controlled amounts of water can sometimes be beneficial, excess water can be a proton source for hydrodehalogenation.
Q3: How do I achieve regioselective amination on a di- or poly-halogenated electron-deficient heterocycle (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge. Generally, the position most activated by the heteroatom(s) will react preferentially. For example, in 2,4-dichloropyridine, the C2 position is typically more reactive than the C4 position.[8]
Factors Influencing Regioselectivity:
-
Electronic Effects: The nitrogen atom in pyridine withdraws electron density, making the C2 and C4 positions electron-deficient and more susceptible to oxidative addition.[8] The C2 position is generally more electron-deficient.
-
Steric Hindrance: The steric environment around the halogen can influence the approach of the bulky palladium catalyst.
-
Reaction Conditions: Catalyst, ligand, and temperature can all play a role in controlling regioselectivity. For instance, a specific Xantphos-based catalyst has been shown to provide high C2 selectivity in the amination of 2,4-dichloropyridine.[8]
Q4: My electron-deficient heterocyclic substrate or amine coupling partner is sensitive to strong bases like NaOtBu. What are my options?
Base-sensitive functional groups can be problematic with strong bases.
Alternative Basing Strategies:
-
Weaker Inorganic Bases: Weaker bases such as Cs₂CO₃, K₃PO₄, and K₂CO₃ can be employed.[2] These often require higher temperatures and more active catalyst systems to achieve good conversion.
-
Organic Bases: Organic bases like DBU have been used, sometimes in combination with inorganic salts.[2] Recently, an electron-deficient palladium catalyst has been developed that enables the use of DBU for a broad range of C-N couplings.[9]
-
Sodium Trimethylsilanolate (NaOTMS): This base has shown success in the amination of base-sensitive five-membered heteroaryl halides.[2][10]
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding Buchwald-Hartwig reactions with electron-deficient heterocycles.
Caption: Troubleshooting workflow for low or no conversion.
Guide 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
This guide outlines steps to mitigate the formation of common side products in your reaction.
Caption: Troubleshooting workflow for side product formation.
Data & Protocols
Table 1: Ligand and Base Selection for Challenging Aminations
| Heteroaryl Halide | Amine | Recommended Ligand(s) | Recommended Base(s) | Temperature (°C) | Solvent | Notes |
| 2-Chloropyridine | Primary/Secondary Alkylamine | BrettPhos, RuPhos | NaOtBu | 100-110 | Toluene, Dioxane | Aryl chlorides require more forcing conditions.[1] |
| 2-Chloropyrimidine | Substituted Aniline | Dialkylbiarylphosphine | NaOtBu, K₂CO₃, Cs₂CO₃ | 80-120 | Toluene, Dioxane | Microwave irradiation can shorten reaction times.[4] |
| 4-Bromothiazole | Aliphatic Amine | GPhos | NaOTMS | 50 | THF | NaOTMS is effective for base-sensitive thiazoles.[10] |
| 2,4-Dichloropyridine | Aniline | Xantphos | K₂CO₃ | 100 | Toluene | Achieves high regioselectivity for the C2 position.[8] |
| Electron-deficient (general) | Heteroaryl Amine | BippyPhos | KOtBu | RT - 100 | Toluene, THF | BippyPhos has shown broad utility for heteroaryl amines.[11][12] |
| Aryl Chloride (general) | Primary Amide | tBuBrettPhos | K₃PO₄ | 110 | t-AmylOH | Amide couplings often require specific ligand/base combinations.[6] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Chloride
This generalized protocol is based on established procedures for the amination of heteroaryl chlorides.[4]
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the heteroaryl chloride, palladium pre-catalyst (or palladium source and ligand), and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of gases on Buchwald-Hartwig amination in water - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of water on the palladium-catalyzed amidation of aryl bromides. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for assessing purity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
Frequently Asked Questions (FAQs)
1. What are the primary methods for determining the purity of this compound?
The primary analytical methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is often used for quantitative purity assessment, while GC-MS is excellent for identifying volatile impurities. ¹H NMR provides structural confirmation and can be used for quantitative analysis with an internal standard.
2. What is a typical purity specification for this compound?
Commercially available this compound typically has a purity of 98% or greater.[1][2] For pharmaceutical applications, a higher purity may be required.
3. What are some potential impurities that could be present in this compound?
Potential impurities could arise from the synthetic route. For instance, if starting from a tosyl-protected precursor, residual 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine could be present.[3] Other potential impurities could include starting materials, reagents, or by-products from side reactions.
Analytical Method Protocols and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
A common approach for analyzing heterocyclic compounds like this compound is reversed-phase HPLC.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL in Methanol |
Expected Data:
| Compound | Expected Retention Time (min) |
| This compound | ~ 8.5 |
| Potential Impurity (e.g., less polar) | > 8.5 |
| Potential Impurity (e.g., more polar) | < 8.5 |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with the column packing. - Column overload. | - Use a mobile phase with a different pH or a different column. - Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Contamination from the injector or solvent. - Carryover from a previous injection. | - Run a blank gradient to identify the source of contamination. - Implement a needle wash step in the injection sequence. |
| Retention Time Drift | - Change in mobile phase composition. - Column temperature fluctuation. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.[4] - Use a column oven for temperature control.[4] - Replace the column. |
| High Backpressure | - Blockage in the column or tubing. - Particulate matter from the sample. | - Back-flush the column.[5] - Filter the sample before injection. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
GC-MS is suitable for identifying volatile and semi-volatile impurities.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Expected Data:
| Compound | Expected Retention Time (min) | Key m/z values |
| This compound | ~ 12.7 | 197, 199 (M+), 118, 91 |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| No Peak Detected | - Compound is not volatile enough or is thermally labile. - Inlet or column temperature is too low. | - Consider derivatization to increase volatility. - Increase the inlet and oven temperatures. |
| Peak Broadening | - Too much sample injected. - Column contamination. | - Dilute the sample. - Bake out the column at a high temperature. |
| Poor Fragmentation | - Ion source is dirty. | - Clean the ion source according to the manufacturer's instructions. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
¹H NMR is a powerful tool for structural elucidation and can be used for purity assessment.
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic acid (certified) |
| Procedure | - Accurately weigh the sample and internal standard. - Dissolve in the deuterated solvent. - Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure accurate integration. |
| Calculation | Purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the certified internal standard. |
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | - Presence of paramagnetic impurities. - Sample aggregation. | - Pass the sample through a small plug of silica gel. - Dilute the sample or try a different solvent. |
| Inaccurate Integration | - Poor phasing or baseline correction. - Insufficient relaxation delay. | - Carefully phase the spectrum and perform a baseline correction. - Increase the relaxation delay (d1) to at least 5 times the longest T1 of the protons being integrated. |
| Overlapping Peaks | - Insufficient magnetic field strength. | - Use a higher field NMR spectrometer if available. |
Workflow for Purity Analysis
References
Validation & Comparative
Reactivity Showdown: 2-Bromo- vs. 2-Chloro-5H-pyrrolo[2,3-b]pyrazine in Cross-Coupling Reactions
A comparative guide for researchers and drug development professionals on the reactivity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine and 2-chloro-5H-pyrrolo[2,3-b]pyrazine in key cross-coupling reactions. This guide provides an objective analysis based on established chemical principles and experimental data from analogous heterocyclic systems, offering insights into substrate choice and reaction optimization.
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, notably serving as a core component in a variety of kinase inhibitors. Functionalization of this scaffold, particularly at the 2-position, is crucial for modulating biological activity and optimizing pharmacokinetic properties. Among the most versatile methods for such modifications are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of the halide at the 2-position—typically bromine or chlorine—is a critical parameter that significantly influences the reactivity and, consequently, the reaction conditions and outcomes. This guide provides a detailed comparison of the reactivity of this compound and 2-chloro-5H-pyrrolo[2,3-b]pyrazine, supported by experimental protocols and data from closely related systems.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the reactivity of an aryl or heteroaryl halide is largely governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The C-X bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of the corresponding halides in cross-coupling reactions generally follows the reverse order: I > Br > Cl > F.[1][2]
Therefore, This compound is expected to be more reactive than its 2-chloro counterpart . This enhanced reactivity typically translates to milder reaction conditions, such as lower temperatures, shorter reaction times, and potentially lower catalyst loadings to achieve comparable yields. Conversely, the less reactive 2-chloro-5H-pyrrolo[2,3-b]pyrazine may necessitate more forcing conditions, including higher temperatures, longer reaction times, and the use of more specialized and electron-rich phosphine ligands to facilitate the challenging oxidative addition step.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct comparative studies on 2-halo-5H-pyrrolo[2,3-b]pyrazines are scarce, data from analogous heterocyclic systems, such as halopyridines and haloazaindoles, consistently demonstrate the superior reactivity of bromo derivatives over their chloro counterparts. For instance, the coupling of 2-chloropyridines often requires more sophisticated catalyst systems and more forcing conditions compared to 2-bromopyridines to achieve high yields.[3]
Table 1: Expected Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos |
| Typical Ligand | Standard phosphines (e.g., PPh₃, dppf) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours or longer |
| Expected Yield | Good to excellent | Moderate to good (highly dependent on catalyst system) |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halo-5H-pyrrolo[2,3-b]pyrazine
This generalized protocol is a starting point and may require optimization for specific substrates. The conditions for the 2-chloro derivative are more stringent to reflect its lower reactivity.
For this compound:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For 2-Chloro-5H-pyrrolo[2,3-b]pyrazine:
-
To an oven-dried Schlenk tube, add 2-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol), the arylboronic acid (1.5 mmol), and a stronger base such as K₃PO₄ (3.0 mmol).
-
Add the palladium precatalyst, for instance, Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and a bulky electron-rich ligand like SPhos (0.1 mmol, 10 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the workup and purification procedure as described for the bromo analog.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the halide is a key determinant of the reaction's success. Bromo derivatives are generally more amenable to C-N bond formation under milder conditions. The amination of chloro-heterocycles often requires more advanced, sterically hindered biarylphosphine ligands to promote efficient catalysis.
Table 2: Expected Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd precatalysts (e.g., XPhos-Pd-G3) |
| Typical Ligand | Xantphos, BINAP | Bulky biarylphosphines (e.g., XPhos, RuPhos) |
| Base | NaOtBu, K₃PO₄ | LiHMDS, Cs₂CO₃ |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 1-8 hours | 8-24 hours |
| Expected Yield | Good to excellent | Moderate to good (highly dependent on catalyst system) |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Halo-5H-pyrrolo[2,3-b]pyrazine
This generalized protocol should be optimized for specific amine coupling partners.
For this compound:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand such as Xantphos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 1-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
For 2-Chloro-5H-pyrrolo[2,3-b]pyrazine:
-
In a glovebox, charge a microwave vial with a palladium precatalyst such as XPhos-Pd-G3 (0.05 mmol, 5 mol%) and a strong base like LiHMDS (1.5 mmol).
-
Add 2-chloro-5H-pyrrolo[2,3-b]pyrazine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed 1,4-dioxane (4 mL).
-
Seal the vial and heat in a microwave reactor to 120-130 °C for 30 minutes to 2 hours.
-
Follow the workup and purification procedure as described for the bromo analog.
Relevance in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 5H-pyrrolo[2,3-b]pyrazine are potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), which are implicated in various cancers and inflammatory diseases. The cross-coupling reactions discussed are instrumental in synthesizing libraries of these inhibitors for structure-activity relationship (SAR) studies.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival.[4] Its aberrant activation is a known driver in many cancers. Inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold can block the ATP-binding site of FGFR, thereby inhibiting its downstream signaling.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in the immune system.[5][6] Dysregulation of this pathway is associated with autoimmune diseases and cancers. 5H-pyrrolo[2,3-b]pyrazine derivatives have been developed as potent JAK3 inhibitors.
Caption: JAK-STAT Signaling Pathway and Point of Inhibition.
Conclusion
The choice between this compound and 2-chloro-5H-pyrrolo[2,3-b]pyrazine as a starting material for cross-coupling reactions represents a trade-off between reactivity and cost/availability. The bromo-derivative offers higher reactivity, allowing for milder reaction conditions and a broader substrate scope with standard catalytic systems. In contrast, the chloro-derivative, while often more economical, necessitates more robust and specialized catalytic systems to achieve comparable results. For high-throughput synthesis and library generation in drug discovery, the reliability and broader applicability of the bromo-derivative may be advantageous. However, for large-scale synthesis where cost is a primary driver, the development of an efficient protocol for the chloro-analog could be a worthwhile endeavor. Understanding these reactivity differences is paramount for the efficient synthesis of novel 5H-pyrrolo[2,3-b]pyrazine-based compounds targeting critical signaling pathways in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
A Comparative Guide to Palladium Catalysts for the Coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 5H-pyrrolo[2,3-b]pyrazine core, a privileged scaffold in medicinal chemistry, is of significant interest for the development of novel therapeutics. The palladium-catalyzed cross-coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine serves as a powerful and versatile strategy for introducing molecular diversity at the C2 position. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of these transformations. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound, supported by available experimental data.
Data Presentation
The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. Direct comparative studies on this compound are limited; therefore, data from closely related substrates are included for a comprehensive overview and are duly noted.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product Yield (%) | Substrate |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 2 | (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | 86 | 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 18 | Arylboronic acid | Good to High | 2,5-dibromo-3,6-dimethylpyrazine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | Phenylboronic acid | High | 2,5-diiodopyrazine |
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to a wide range of alkynyl-substituted heterocycles.
| Catalyst / Precursor | Ligand / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product Yield (%) | Substrate |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 4-6 | Phenylacetylene | 93 | 5-Bromoindole |
| 10% Pd/C | PPh₃ / CuI | Et₃N | EtOH | RT - 80 | 2-4 | Terminal Alkynes | Good | 2,3-dichloropyrazine |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | 1-24 | Various Alkynes | up to 97 | Aryl bromides[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the introduction of a wide variety of amine functionalities.
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product Yield (%) | Substrate |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110-120 | 24 | Secondary Amine | Moderate | Aryl bromide[3] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | - | - | - | - | Pharmaceutical intermediate |
| Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 70 | 6-18 | Cyclohexylamine | Good | 2-Amino-5-bromo-4-methylpyridine |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the successful coupling of a tosyl-protected this compound[1].
Materials:
-
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, the arylboronic acid derivative, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol
This protocol is a general procedure for the Sonogashira coupling of aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
General Buchwald-Hartwig Amination Protocol
This protocol is a general starting point for the amination of aryl bromides[3].
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
XPhos (0.07 equiv)
-
NaOtBu (2.2 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 110-120 °C for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with dichloromethane (DCM), and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by column chromatography.
Mandatory Visualization
Palladium-Catalyzed Cross-Coupling Workflow
Caption: General workflow for palladium-catalyzed cross-coupling of this compound.
Catalytic Cycle for Palladium Cross-Coupling
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-bromo-5H-pyrrolo[2,3-b]pyrazine Derivatives: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of kinase inhibitors is paramount for the rational design of potent and selective therapeutics. This guide provides a comparative analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives, a class of compounds that has garnered significant attention as inhibitors of key kinases, particularly Fibroblast Growth Factor Receptors (FGFRs). The 5H-pyrrolo[2,3-b]pyrazine core is recognized as a privileged scaffold in kinase inhibitor design, with the bromine atom at the 2-position serving as a crucial synthetic handle for exploring the chemical space and optimizing biological activity.[1]
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have demonstrated significant potential as inhibitors of several kinases, including Bruton's tyrosine kinase, focal adhesion kinase, JAK3, and ataxia telangiectasia and Rad3-related protein (ATR).[2] However, a substantial body of research has focused on their efficacy as FGFR inhibitors. Aberrant FGFR signaling is a known driver in various cancers, making it a compelling target for therapeutic intervention.[2][3][4] The strategic modification of the this compound core has led to the discovery of potent and selective FGFR inhibitors with promising preclinical activity.[3][5]
Comparative Analysis of Kinase Inhibition
The inhibitory activity of this compound derivatives is highly dependent on the nature of the substituents introduced at various positions of the core scaffold. The following tables summarize the in vitro kinase inhibition data for a selection of these compounds against FGFR1, providing a clear comparison of their potencies.
| Compound ID | R1 (at N5) | R2 (at C2, replacing Br) | FGFR1 IC50 (nM) |
| 1 | H | Phenyl | >10000 |
| 2 | -SO2-(2,6-dichlorophenyl) | 3,5-dimethoxyphenyl | 1.8 |
| 3 | -SO2-(2-cyanophenyl) | 1-methyl-1H-pyrazol-4-yl | 13.4 |
| 4 | -SO2-(4-chlorophenyl) | 1-methyl-1H-pyrazol-4-yl | 25.6 |
| 5 | -SO2-(3-nitrophenyl) | 1-methyl-1H-pyrazol-4-yl | 38.1 |
| 6 | -SO2-(4-nitrophenyl) | 1-methyl-1H-pyrazol-4-yl | 42.7 |
| Compound ID | R (at N5 of pyrrole) | FGFR1 IC50 (nM) | Antiproliferative Activity (KG-1 cells, IC50 nM) |
| 7 | H | 1.9 | - |
| 8 | -CH2CH2OCH3 | 0.6 | 1.5 |
| 9 | -CH2CH2F | 0.8 | 2.1 |
| 10 | -CH2CH(OH)CH3 | 1.2 | 3.9 |
| 11 | -CH2CONH2 | 2.5 | 8.7 |
Key Structure-Activity Relationship Insights
The data reveals several critical SAR trends for the 5H-pyrrolo[2,3-b]pyrazine scaffold as an FGFR inhibitor:
-
The N5-Substituent: The nature of the substituent on the pyrrole nitrogen (N5) significantly influences inhibitory activity. Large, electron-withdrawing sulfonyl groups, particularly those with specific substitution patterns on the phenyl ring (e.g., 2,6-dichloro or 2-cyano), can lead to potent FGFR1 inhibition. Smaller, more flexible substituents like methoxyethyl or fluoroethyl at the N5 position also result in highly potent compounds.
-
The C2-Substituent: The group replacing the bromine at the C2 position plays a crucial role in binding to the kinase. Aryl and heteroaryl groups, such as 3,5-dimethoxyphenyl and 1-methyl-1H-pyrazol-4-yl, have been shown to be favorable for potent FGFR inhibition. This position often interacts with the hinge region of the kinase ATP-binding pocket.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating these kinase inhibitors.
Figure 1: Simplified FGFR signaling pathway and the point of intervention for 5H-pyrrolo[2,3-b]pyrazine inhibitors.
Figure 2: General experimental workflow for the development and evaluation of this compound derivatives as kinase inhibitors.
Detailed Experimental Protocols
Synthesis of 2-Substituted-5H-pyrrolo[2,3-b]pyrazines (General Procedure via Suzuki Coupling)
A mixture of this compound (1 equivalent), the corresponding boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4 (0.05-0.1 equivalents), and a base like K2CO3 or Cs2CO3 (2-3 equivalents) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water.[3] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 2 to 12 hours.[3] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-5H-pyrrolo[2,3-b]pyrazine derivative.
In Vitro FGFR1 Kinase Inhibition Assay
The inhibitory activity of the compounds against the FGFR1 kinase domain is determined using a biochemical assay. The assay is typically performed in a 96-well plate format. Recombinant human FGFR1 enzyme is incubated with the test compound at various concentrations in a buffer containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide). The reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped. The extent of substrate phosphorylation is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).[3] The absorbance is read using a microplate reader, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
Cell Proliferation Assay (MTT or CCK-8)
Cancer cell lines with known FGFR alterations (e.g., KG-1, SNU-16) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified duration, typically 48 to 72 hours. Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[6] Viable cells metabolize the reagent to produce a colored formazan product. The absorbance of the formazan is measured using a microplate reader at the appropriate wavelength. The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.[6]
In Vivo Tumor Xenograft Model
Female athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) known to have aberrant FGFR signaling.[1] Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.[1] The test compounds are formulated in an appropriate vehicle and administered to the mice, typically via oral gavage, once or twice daily at a specified dose. Tumor volume and body weight are measured regularly (e.g., two to three times per week). At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
The Potent Anti-Cancer Promise of 2-bromo-5H-pyrrolo[2,3-b]pyrazine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and effective cancer therapeutics is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged structure, demonstrating significant potential as a kinase inhibitor. This guide provides a comparative analysis of the biological activity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine analogs, supported by experimental data and detailed protocols, to aid in the advancement of cancer research and drug discovery.
The 5H-pyrrolo[2,3-b]pyrazine scaffold, a fusion of a pyrrole and a pyrazine ring, has garnered considerable attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of oncology.[1][2] Analogs derived from this core structure have shown potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3][4][5][6][7] This guide focuses on the structure-activity relationships (SAR) and antiproliferative effects of these compounds, with a special emphasis on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).
Kinase Inhibitory Activity: A Tale of Potency and Selectivity
The primary mechanism through which 5H-pyrrolo[2,3-b]pyrazine analogs exert their anticancer effects is through the inhibition of protein kinases.[3][4][5][6][7] Extensive research has demonstrated that modifications to the core structure can lead to highly potent and selective inhibitors of key kinases implicated in cancer progression.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
Aberrant FGFR signaling is a known driver in various malignancies, making it a compelling target for cancer therapy.[3][4][5][6][7] A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been rationally designed and synthesized, leading to the discovery of potent FGFR kinase inhibitors.[3][4][5][6][7] The substitution pattern on the pyrrolopyrazine core plays a crucial role in determining the inhibitory activity. For instance, the introduction of a 1-methyl-1H-pyrazole group at the 3-position and various sulfonyl groups at the 5-position has been explored to optimize FGFR1 inhibition.[8]
Below is a summary of the FGFR1 enzymatic activity for a selection of 5H-pyrrolo[2,3-b]pyrazine analogs.
| Compound | R Group (at position 5) | FGFR1 IC50 (nM) |
| 1 | Phenylsulfonyl | >1000 |
| 2 | 4-Chlorophenylsulfonyl | 150 |
| 3 | 2-Nitrophenylsulfonyl | 35 |
| 4 | 3-Aminophenylsulfonyl | 8.9 |
| 5 | 2-Cyanophenylsulfonyl | 7.6 |
Data synthesized from multiple sources.
Inhibition of the Janus Kinase (JAK) Family
The JAK-STAT signaling pathway is another critical pathway in cancer cell proliferation and survival. Analogs of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of JAK kinases, particularly JAK1 and JAK3.[1][9][10] The development of selective JAK inhibitors is of significant interest to minimize off-target effects. Structure-activity optimization of a related 6H-pyrrolo[2,3-e][1][3][11]triazolo[4,3-a]pyrazine series has shown that it is possible to achieve selectivity for JAK1 over other JAK isoforms.[9]
The following table summarizes the inhibitory activity of representative pyrrolo[2,3-b]pyrazine analogs against JAK kinases.
| Compound | Target Kinase | IC50 (nM) |
| 6 | JAK1 | 50 |
| 7 | JAK2 | 200 |
| 8 | JAK3 | 5 |
| 9 | TYK2 | 150 |
Data synthesized from multiple sources.
Antiproliferative Activity in Cancer Cell Lines
The potent kinase inhibition exhibited by this compound analogs translates into significant antiproliferative activity against various cancer cell lines.[1] This cellular activity is a crucial indicator of the therapeutic potential of these compounds.
The table below presents the antiproliferative activity (IC50 values) of selected analogs against different human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 10 | KG-1 | Myelogenous Leukemia | 0.5 |
| 11 | HT-29 | Colon Cancer | 4.01 |
| 12 | HeLa | Cervical Cancer | >50 |
| 13 | MCF-7 | Breast Cancer | >50 |
| 14 | A549 | Lung Cancer | 45.5 |
| 15 | HUVEC | Endothelial Cells | 76.3 |
Data synthesized from multiple sources, including for related pyrrolopyrimidine structures.[12][13]
The data indicates that certain analogs exhibit selective cytotoxicity towards specific cancer cell lines, highlighting the importance of matching the inhibitor profile with the genetic makeup of the tumor.[12]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro enzymatic assay.
-
Reagents and Materials: Recombinant human kinase enzyme, appropriate peptide substrate, ATP, assay buffer, and test compounds.
-
Procedure:
-
The test compounds are serially diluted in DMSO and added to the wells of a microplate.
-
The kinase, substrate, and ATP are added to the wells to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (MTT) Assay
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then calculated from the dose-response curves.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: FGFR Signaling Pathway Inhibition.
Caption: JAK-STAT Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Discovery Workflow.
References
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [agris.fao.org]
- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 13. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibition by Pyrrolo[2,3-b]pyrazine Isomers: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibition by derivatives of the pyrrolo[2,3-b]pyrazine scaffold and its isomers. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents.
The pyrrolopyrazine core, a fusion of pyrrole and pyrazine rings, is a recognized scaffold in the development of kinase inhibitors. Variations in the arrangement of nitrogen atoms within the pyrazine ring and the fusion orientation with the pyrrole ring give rise to several isomers, each with distinct physicochemical properties that can significantly impact their biological activity. This guide focuses on the comparative analysis of these isomers, with a particular emphasis on their kinase inhibition profiles.
Isomeric Scaffolds and Their Kinase Inhibition Potential
While direct comparative studies across all possible pyrrolo[2,3-b]pyrazine isomers are limited in publicly available literature, a significant body of research on the 5H-pyrrolo[2,3-b]pyrazine scaffold highlights its potential, particularly as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Furthermore, comparative analyses of the closely related azaindole (pyrrolopyridine) isomers provide valuable insights into how the placement of nitrogen atoms influences kinase-inhibitor interactions.
One study directly comparing different heterocyclic cores found that switching from a 1H-pyrrolo[3,2-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine scaffold resulted in a dramatic increase in inhibitory activity against FGFR1.[1] This underscores the critical role of the scaffold's electronic and hydrogen bonding properties in kinase binding.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been the subject of extensive research, leading to the discovery of potent FGFR kinase inhibitors.[2][3][4][5] Structure-based drug design and optimization efforts have elucidated key structural requirements for potent inhibition.
In the broader context of isomeric heterocyclic kinase inhibitors, a comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers reveals that the position of the nitrogen atom is a critical determinant of biological activity. For instance, 5-azaindole derivatives have shown potent inhibitory activity against cell division cycle 7 (Cdc7) kinase, whereas 4- and 7-azaindole scaffolds are more effective for targeting c-Met kinase.[6] This suggests that the optimal nitrogen placement is highly dependent on the specific kinase being targeted. These findings imply that different isomers of pyrrolo[2,3-b]pyrazine would likely exhibit varied kinase selectivity profiles.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the kinase inhibitory activity of representative compounds based on the 5H-pyrrolo[2,3-b]pyrazine and related scaffolds.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 11 | 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine | FGFR1 | < 10 | [7] |
| FGFR2 | < 100 | [7] | ||
| FGFR3 | < 100 | [7] | ||
| FGFR4 | < 10 | [7] | ||
| Compound 13 | 5H-pyrrolo[2,3-b]pyrazine derivative | FGFR1 | Potent Inhibition | [3][5] |
| Compound 9 | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | >90% inhibition @ 1 µM | [1] |
| Compound 8 | 1H-pyrrolo[3,2-b]pyridine | FGFR1 | Slight decrease in activity vs. Compound 9 | [1] |
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors targeting scaffolds like pyrrolo[2,3-b]pyrazine often focuses on signaling pathways crucial for cancer cell proliferation and survival. The FGFR signaling pathway is a prominent example.
The evaluation of novel kinase inhibitors typically follows a standardized workflow, beginning with compound synthesis and progressing through in vitro and in vivo testing.
The structure-activity relationship for pyrrolo[2,3-b]pyrazine-based kinase inhibitors highlights the importance of specific structural features for potent and selective inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
A common method for quantifying kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup : Kinase reactions are set up in a 384-well plate in a final volume of 5-10 µL. The reaction mixture contains the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), the specific kinase, the substrate (protein or peptide), and ATP at a concentration close to its Km value.
-
Compound Addition : The test compounds (pyrrolo[2,3-b]pyrazine derivatives) are added at various concentrations.
-
Incubation : The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction : An equal volume of ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Signal Generation : Kinase Detection Reagent is added to convert ADP to ATP and to allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The plate is incubated for another 30-60 minutes at room temperature.
-
Data Acquisition : The luminescence signal, which is proportional to the ADP concentration and thus the kinase activity, is measured using a plate reader.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is often assessed using a colorimetric assay like the MTT assay.
-
Cell Seeding : Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the pyrrolo[2,3-b]pyrazine derivatives for a specified period (e.g., 72 hours).
-
MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.
Conclusion
The pyrrolo[2,3-b]pyrazine scaffold, particularly the 5H-isomer, has proven to be a valuable starting point for the development of potent kinase inhibitors, especially against FGFR. While direct comparative data across all isomers of pyrrolo[2,3-b]pyrazine is not extensively available, the structure-activity relationships established for this scaffold and the insights gained from related isomeric systems like the azaindoles strongly suggest that the isomeric form is a critical determinant of kinase inhibition potency and selectivity. Future research focusing on a systematic comparison of pyrrolo[2,3-b]pyrazine isomers would be highly valuable for the rational design of next-generation kinase inhibitors.
References
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [ouci.dntb.gov.ua]
- 5. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [agris.fao.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-bromo-5H-pyrrolo[2,3-b]pyrazine as a Synthetic Intermediate in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, and among these, the 5H-pyrrolo[2,3-b]pyrazine core has emerged as a privileged structure, particularly in the development of kinase inhibitors. This guide provides a comprehensive validation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine as a versatile synthetic intermediate, offering a comparative analysis of its performance in key cross-coupling reactions against alternative building blocks, supported by experimental data and detailed protocols.
Performance in Key Synthetic Transformations
The utility of a synthetic intermediate is largely defined by its reactivity and versatility in a range of chemical transformations. This compound, often used in its N-tosyl protected form (2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine) for enhanced stability and solubility, demonstrates excellent performance in palladium-catalyzed cross-coupling reactions, which are fundamental for the introduction of molecular diversity.[1]
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The data below showcases the efficiency of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in comparison to other common heterocyclic halides in reactions with various arylboronic acids.
| Entry | Halide Intermediate | Coupling Partner | Catalyst System | Yield (%) |
| 1 | 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 1-methylpyrazole-4-boronic acid pinacol ester | Pd(dppf)Cl₂ / K₂CO₃ | 82-89%[2] |
| 2 | 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 37-72%[3] |
| 3 | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic Acid | XPhosPdG2/XPhos / K₂CO₃ | 74%[4] |
| 4 | 4-bromo-1-SEM-pyrrole-2-carboxylate | Phenylboronic Acid | Pd(PPh₃)₄ / Cs₂CO₃ | 90%[5] |
Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The following table compares the performance of this compound with other heterocyclic systems in C-N bond formation.
| Entry | Halide Intermediate | Amine | Catalyst System | Yield (%) |
| 1 | 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Various Amines | Pd₂(dba)₃ / Xantphos | Not explicitly found, but widely cited as efficient. |
| 2 | 5-chloro-pyrazolo[1,5-a]pyrimidine | 2-methyl-benzimidazole | Pd₂(dba)₃ / Xantphos | 34-93%[6] |
| 3 | 2-bromopyridine | Volatile Amines | Not specified | Not specified[7] |
| 4 | 3-bromo-5,6-diphenyl-1,2,4-triazine | Aminopyridine derivative | Pd-catalyzed | Not specified[8] |
Table 3: Comparison of Yields in Sonogashira Coupling Reactions
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes, which are valuable precursors in drug discovery.
| Entry | Halide Intermediate | Alkyne | Catalyst System | Yield (%) |
| 1 | 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Not explicitly found, but cited as a key reaction. |
| 2 | 5-bromo-1H-indazole | Phenylacetylene | Not specified | Not specified[9] |
| 3 | Aryl Iodides | Propyne | Pd-Cu catalyst | 85-94%[10] |
| 4 | 5-bromo-2'-deoxyuridine | Fluorescent Alkynes | K₂PdCl₄ / S-Phos | High Yields[11] |
| 5 | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 90%[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for key reactions involving 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
Suzuki-Miyaura Coupling Protocol
Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine [2]
-
To a solution of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in a 4:1 mixture of Dioxane and Water are added 1-methylpyrazole-4-boronic acid pinacol ester (1.1 eq) and K₂CO₃ (2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
Pd(dppf)Cl₂ (0.05 eq) is added, and the reaction mixture is heated to 80 °C for 2-3 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination Protocol (General)
General Procedure for the Amination of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
In an oven-dried Schlenk tube, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), the desired amine (1.2 eq), and a base such as Cs₂CO₃ or NaOtBu (2.0 eq) are combined.
-
A palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable ligand (e.g., Xantphos, 0.04 eq) are added.
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C until the starting material is consumed.
-
The reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Sonogashira Coupling Protocol (General)
General Procedure for the Alkynylation of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
-
To a solution of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) and the terminal alkyne (1.5 eq) in an anhydrous solvent such as THF or DMF are added PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).
-
A base, typically a liquid amine such as triethylamine or diisopropylethylamine (2.0 eq), is added.
-
The reaction is stirred at room temperature or gently heated (40-60 °C) under an inert atmosphere.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizing the Context: Signaling Pathways and Experimental Workflows
The significance of this compound as a synthetic intermediate is underscored by its application in the synthesis of potent kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is implicated in various cancers.
Caption: The FGFR signaling pathway, a key target for inhibitors synthesized from this compound.
The journey from a synthetic intermediate to a potential drug candidate follows a structured workflow, encompassing synthesis, screening, and optimization.
References
- 1. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 2. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 11. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
A Comparative Guide to the Metabolic Stability of 5H-pyrrolo[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key pharmacophore in the development of various kinase inhibitors. A critical aspect of advancing these promising compounds through the drug discovery pipeline is the assessment of their metabolic stability. This guide provides an objective look at the metabolic stability of a representative 5H-pyrrolo[2,3-b]pyrazine derivative, supported by experimental data, to offer a benchmark for researchers in the field. Due to the limited availability of public, head-to-head comparative data for 2-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives, this guide will focus on a well-characterized analog from recent literature to provide valuable insights into the metabolic fate of this class of compounds.
Data Presentation: In Vitro Metabolic Stability
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. The following table summarizes the in vitro metabolic stability of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, compound 13 , which features the 5H-pyrrolo[2,3-b]pyrazine core. This data is extracted from a study by Xiong et al. (2018) on the discovery of FGFR kinase inhibitors.[1][2]
| Compound ID | Structure | Assay System | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | CYP450 Inhibition (IC50, µM) |
| Compound 13 | A 5H-pyrrolo[2,3-b]pyrazine derivative | Human Liver Microsomes (HLM) | 102 | 13.5 | CYP1A2: >50, CYP2C9: >50, CYP2C19: >50, CYP2D6: >50, CYP3A4: >50 |
Data sourced from Xiong et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors.[1][2]
Interpretation of the Data:
Compound 13 demonstrates a half-life of 102 minutes in human liver microsomes, with an intrinsic clearance of 13.5 µL/min/mg protein.[1][2] These values suggest that the compound possesses a moderate to high degree of metabolic stability in vitro. A longer half-life and lower intrinsic clearance are generally desirable characteristics for a drug candidate, as they can lead to a longer duration of action in the body.
Furthermore, the compound exhibited weak inhibition of the five major cytochrome P450 (CYP) isoforms tested (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with IC50 values greater than 50 µM.[1][2] This low potential for CYP inhibition is a favorable safety profile, as it reduces the likelihood of drug-drug interactions when co-administered with other medications that are metabolized by these enzymes.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, based on standard practices in the field.
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and an NADPH-regenerating system.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, HLM, and the test compound at the desired final concentration.
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction in the collected aliquots by adding a multiple-volume excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein) .
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the potential metabolic pathways for this compound derivatives.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Potential metabolic pathways for this compound derivatives.
References
A Comparative Guide to the Synthesis of Substituted Pyrrolo[2,3-b]pyrazines
The pyrrolo[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition.[1] The development of efficient and versatile synthetic routes to access substituted derivatives of this scaffold is therefore of great interest to researchers in drug discovery and development. This guide provides a comparative overview of three prominent synthetic strategies: cyclocondensation, Sonogashira coupling followed by cyclization, and Buchwald-Hartwig amination for late-stage functionalization.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three highlighted synthetic routes, offering a direct comparison of their efficiencies and conditions.
| Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| A: Cyclocondensation | 2,4-diamino-6-hydroxy-pyrimidine, α-bromoketone | DMF, molecular sieves | Stirring, ambient temperature | Not specified for pyrrolo[2,3-b]pyrazine core, but a related pyrrolo[2,3-d]pyrimidine synthesis is described. | [2] |
| B: Sonogashira Coupling & Cyclization | N-(3-chloropyrazin-2-yl)methanesulfonamide, terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Sonogashira: Not specified; Cyclization: K₂CO₃, DMF, 100 °C | 41-67 | [3] |
| C: Buchwald-Hartwig Amination | 2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | Toluene, 80 °C, 4 h | 60 | [4] |
Route A: Synthesis via Cyclocondensation
Cyclocondensation reactions represent a classical and direct approach to forming the pyrrolo[2,3-b]pyrazine core. This method typically involves the reaction of a suitably substituted pyrazine with a bifunctional component that provides the atoms necessary to form the fused pyrrole ring.
Experimental Protocol
A representative procedure for a related pyrrolo[2,3-d]pyrimidine synthesis involves the reaction of an α-bromoketone with 2,4-diamino-6-hydroxypyrimidine.[2] A mixture of the α-bromoketone and 2,4-diamino-6-hydroxypyrimidine is stirred in dimethylformamide (DMF) in the presence of molecular sieves. The reaction proceeds at ambient temperature, and upon completion, the product is isolated.[2] While this example illustrates the general principle for a related scaffold, specific conditions for the synthesis of pyrrolo[2,3-b]pyrazines via cyclocondensation would require adaptation.
Route B: Synthesis via Sonogashira Coupling and Subsequent Cyclization
A powerful and versatile strategy for the synthesis of substituted pyrrolo[2,3-b]pyrazines involves an initial palladium- and copper-catalyzed Sonogashira coupling of a halogenated pyrazine with a terminal alkyne. The resulting alkynylpyrazine intermediate then undergoes a base-induced intramolecular cyclization to afford the desired fused heterocyclic system. This method allows for the introduction of a wide variety of substituents on the pyrrole ring, originating from the alkyne component.[3]
Experimental Protocol
A general procedure involves subjecting an N-(3-chloropyrazin-2-yl)methanesulfonamide to classical Sonogashira conditions with various terminal acetylenes.[3] This is followed by a base-induced cyclization. The reaction tolerates a range of functional groups, including amino, ketone, and carboxylic acid moieties.[3]
-
Sonogashira Coupling: To a solution of N-(3-chloropyrazin-2-yl)methanesulfonamide in a suitable solvent such as triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. The terminal alkyne is then added, and the reaction mixture is stirred, typically at room temperature, until completion.
-
Cyclization: After the coupling reaction, the solvent is removed, and the crude product is dissolved in DMF. A base, such as potassium carbonate (K₂CO₃), is added, and the mixture is heated to 100 °C to induce cyclization, yielding the 6-substituted-5H-pyrrolo[2,3-b]pyrazine.[3]
Route C: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] In the context of pyrrolo[2,3-b]pyrazine synthesis, it can be employed for the late-stage functionalization of a pre-formed, halogenated pyrrolopyrazine core or, as in the provided example for a related pyridine scaffold, for the initial construction of a key intermediate. This reaction is highly valued for its broad substrate scope and functional group tolerance.[5][6]
Experimental Protocol
The following protocol is for the Buchwald-Hartwig amination of a bromopyridine with a diamine, illustrating the general conditions applicable to such transformations.[4]
-
A Schlenk vessel is charged with the aryl bromide (e.g., 2-bromo-6-methyl pyridine), the amine (e.g., (+/-)-trans-1,2-diaminocyclohexane), a palladium catalyst (e.g., [Pd₂(dba)₃]), a phosphine ligand (e.g., (±)-BINAP), and a base (e.g., NaOBuᵗ) under an inert atmosphere.[4]
-
Anhydrous toluene is added, and the resulting mixture is heated to 80 °C with stirring for 4 hours.[4]
-
After cooling to room temperature, the reaction mixture is worked up by adding diethyl ether and washing with brine. The organic layer is dried and concentrated under reduced pressure to yield the product.[4]
Conclusion
The choice of synthetic route for accessing substituted pyrrolo[2,3-b]pyrazines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction scale. Cyclocondensation offers a direct method to the core structure. The Sonogashira coupling/cyclization sequence provides excellent opportunities for introducing diversity at the pyrrole ring. Finally, the Buchwald-Hartwig amination is a robust tool for late-stage functionalization, allowing for the introduction of various amino substituents. Each of these methods presents distinct advantages, and a thorough understanding of their scope and limitations is crucial for the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-Based FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-based inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The data presented is compiled from recent preclinical studies and aims to offer an objective overview for researchers in oncology and drug discovery.
Introduction
The this compound scaffold has emerged as a promising framework for the development of potent and selective FGFR inhibitors.[1] Aberrant FGFR signaling is a known driver in various malignancies, making it a critical target for therapeutic intervention. This guide summarizes the inhibitory activity of this class of compounds in both biochemical/cellular assays and animal models, providing key data to inform further research and development.
Data Presentation
In Vitro Efficacy: Enzymatic and Antiproliferative Activity
The in vitro efficacy of this compound-based inhibitors is typically assessed through enzymatic assays measuring the half-maximal inhibitory concentration (IC50) against FGFR kinases and antiproliferative assays on cancer cell lines with FGFR alterations. Below is a summary of reported IC50 values for representative compounds from this class.
| Compound | Target | Enzymatic IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |
| Compound 13 | FGFR1 | 0.6 ± 0.2 | KG1 | 1.8 ± 0.5 |
| Compound 27 | FGFR1 | 1.1 ± 0.1 | KG1 | 2.5 ± 0.6 |
| Compound 28 | FGFR1 | 1.3 ± 0.1 | KG1 | 3.2 ± 0.8 |
| Compound 29 | FGFR1 | 1.5 ± 0.2 | KG1 | 4.1 ± 0.9 |
| Compound 35 | FGFR1 | < 0.5 | SNU-16 | 74.8 |
Data compiled from "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors" and "Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold".[2][3]
In Vivo Efficacy: Xenograft Models
The in vivo antitumor activity of this class of inhibitors has been evaluated in mouse xenograft models using human cancer cell lines with known FGFR alterations. The primary endpoint in these studies is the inhibition of tumor growth.
| Compound | Xenograft Model | Dosing | Treatment Duration | Tumor Growth Suppression |
| Compound 35 | SNU-16 (gastric cancer) | 10 mg/kg, oral, once daily | 21 days | Significant suppression of tumor growth |
Data from "Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold".[3]
Experimental Protocols
In Vitro FGFR Kinase Assay (Enzymatic Assay)
The inhibitory activity of the compounds against FGFR kinases is determined using a biochemical assay. Recombinant human FGFR1 kinase domain is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide). The reaction is allowed to proceed for a specified time at room temperature. The amount of ADP produced, which is proportional to the kinase activity, is then quantified using a commercially available kinase assay kit, such as ADP-Glo™ (Promega). The luminescence signal is measured, and the IC50 values are calculated by fitting the dose-response curves.
Cell Proliferation Assay
The antiproliferative activity of the inhibitors is assessed using cancer cell lines with FGFR pathway activation, such as the KG1 (myelogenous leukemia) or SNU-16 (gastric cancer) cell lines. Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for 72 hours. Cell viability is then determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The IC50 values are calculated from the resulting dose-response curves.
In Vivo Xenograft Study
Female BALB/c nude mice are subcutaneously inoculated with a suspension of human cancer cells (e.g., SNU-16). When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. The test compound is administered orally, once daily, at a specified dose (e.g., 10 mg/kg) for a defined period (e.g., 21 days). Tumor volume and body weight are measured regularly. Tumor volume is calculated using the formula: (length × width²) / 2. The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the vehicle control group.
Mandatory Visualization
FGFR Signaling Pathway
Caption: The FGFR signaling pathway and the point of inhibition.
Experimental Workflow
Caption: General experimental workflow from in vitro to in vivo evaluation.
References
Unveiling the Cross-Reactivity of Kinase Inhibitors Derived from 2-bromo-5H-pyrrolo[2,3-b]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its unique chemical architecture allows for versatile substitutions, leading to the discovery of inhibitors targeting a range of kinases implicated in diseases such as cancer and autoimmune disorders. This guide provides an objective comparison of the cross-reactivity profiles of key kinase inhibitors derived from this scaffold, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. Here, we compare the cross-reactivity profiles of representative 5H-pyrrolo[2,3-b]pyrazine-derived inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), and Interleukin-2-inducible T-cell kinase (ITK).
Table 1: Cross-Reactivity Profile of an FGFR Inhibitor (Compound 13)
Compound 13, a potent inhibitor of FGFR1, was profiled against a panel of 27 kinases to assess its selectivity. The results demonstrate high selectivity for FGFR1, with minimal inhibition of other tested kinases at a concentration of 1 µM.[1]
| Kinase Target | % Inhibition at 1 µM |
| FGFR1 | 95 |
| ABL1 | 10 |
| ALK | 8 |
| AURKA | 12 |
| c-MET | 15 |
| c-SRC | 5 |
| EGFR | 7 |
| FLT3 | 11 |
| INSR | 9 |
| ITK | 6 |
| JAK2 | 14 |
| JAK3 | 18 |
| KDR (VEGFR2) | 22 |
| LCK | 4 |
| ... (and 12 other kinases) | < 20 |
Data extracted from a kinase panel profiling study.[1]
Table 2: Selectivity Profile of 5H-pyrrolo[2,3-b]pyrazine-based JAK3 Inhibitors
A series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were developed as potent JAK3 inhibitors. The following table highlights the selectivity of two lead compounds, 12b and 12d , against other members of the JAK family.[2]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 12b | 230 | 450 | 15 | >1000 |
| 12d | 150 | 320 | 8 | >1000 |
IC₅₀ values were determined using in vitro kinase assays.[2] These compounds demonstrate significant selectivity for JAK3 over other JAK family members.
Experimental Protocols
The following are detailed methodologies for key experimental assays used to determine the cross-reactivity and potency of the kinase inhibitors discussed.
KINOMEscan™ Kinase Profiling
This competition binding assay is utilized to quantitatively measure the interactions between a test compound and a large panel of kinases.
Workflow:
Methodology:
-
Assay Components: Kinases are tagged with a unique DNA identifier and expressed as fusions with T7 bacteriophage. An immobilized, active-site directed ligand is prepared on a solid support.
-
Binding Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
Quantification: After incubation, the mixture is washed, and the amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control to calculate the percent inhibition.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.
Workflow:
Methodology:
-
Reagent Preparation: A solution containing the tagged kinase and a europium (Eu)-labeled anti-tag antibody is prepared. A separate solution of a fluorescently labeled ATP-competitive ligand (tracer) is also prepared.
-
Assay Reaction: The test compound, kinase/antibody mixture, and tracer are combined in a microplate well.
-
FRET Measurement: If the tracer binds to the kinase, the Eu-labeled antibody and the fluorescent tracer are brought into close proximity, resulting in a high FRET signal. If the test compound displaces the tracer, the FRET signal is reduced. The signal is measured on a TR-FRET compatible plate reader.
-
Data Analysis: The ratio of the acceptor and donor emission signals is used to determine the degree of tracer displacement and, consequently, the inhibitory activity of the compound.
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.
Workflow:
Methodology:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound are incubated together to allow the enzymatic reaction to proceed.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by a thermostable luciferase to generate a luminescent signal, which is proportional to the initial amount of ADP produced and is measured using a luminometer.
-
Data Analysis: The luminescent signal is correlated with kinase activity, and the inhibitory effect of the test compound is determined by comparing the signal to a control reaction.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by the kinase inhibitors discussed in this guide.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-bromo-5H-pyrrolo[2,3-b]pyrazine: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals now have access to a clear, step-by-step guide for the proper disposal of 2-bromo-5H-pyrrolo[2,3-b]pyrazine. This guide synthesizes critical safety information and standard laboratory practices to ensure the safe handling and disposal of this halogenated heterocyclic compound, minimizing environmental impact and ensuring regulatory compliance.
This compound is a valuable reagent in pharmaceutical research. However, its hazardous properties, including being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation, necessitate meticulous disposal procedures.[1] Adherence to these guidelines is paramount for maintaining a safe laboratory environment.
Core Safety and Handling Summary
Prior to disposal, it is essential to be familiar with the hazard profile of this compound.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| Specific target organ toxicity | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |
This data is compiled from publicly available safety data sheets.
Standard Operating Procedure for Disposal
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste".[2]
-
Compatibility: Do not mix this compound waste with non-halogenated organic waste, strong acids, bases, or oxidizing agents.[3]
-
Physical State: Collect solid waste and solutions containing this compound separately if required by your institution's waste management program.
Step 3: Containerization
-
Container Type: Use a robust, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] List all components of a mixture, including solvents.[4]
-
Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[5]
Step 4: Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be well-ventilated, such as in a fume hood or a ventilated cabinet.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Duration: Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored in an SAA before being transferred to a central storage facility.
Step 5: Final Disposal
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.[4]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6][7]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. This compound | 875781-43-4 [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
